8-Bromo-6-methyl-1H-benzo[d][1,3]oxazine-2,4-dione
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
8-bromo-6-methyl-1H-3,1-benzoxazine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO3/c1-4-2-5-7(6(10)3-4)11-9(13)14-8(5)12/h2-3H,1H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDPLOGJWYJBJGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)Br)NC(=O)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90476255 | |
| Record name | 8-Bromo-6-methyl-1H-benzo[d][1,3]oxazine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90476255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
177970-27-3 | |
| Record name | 8-Bromo-6-methyl-1H-benzo[d][1,3]oxazine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90476255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 177970-27-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 177970-27-3
This technical guide provides a comprehensive overview of 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione, a heterocyclic compound with potential applications in medicinal chemistry and organic synthesis. This document details its chemical properties, a potential synthetic route, and explores the broader biological context of the benzoxazine scaffold, addressing the current landscape for researchers in drug discovery and development.
Compound Properties
8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione is a solid, bromine-substituted benzoxazine derivative. Its chemical structure and key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 177970-27-3 | [1][2][3] |
| Molecular Formula | C₉H₆BrNO₃ | [1][2] |
| Molecular Weight | 256.05 g/mol | [1][3] |
| SMILES | O=C(O1)C2=CC(C)=CC(Br)=C2NC1=O | [3] |
| InChI | 1S/C9H6BrNO3/c1-4-2-5-7(6(10)3-4)11-9(13)14-8(5)12/h2-3H,1H3,(H,11,13) | [3] |
| InChI Key | XDPLOGJWYJBJGE-UHFFFAOYSA-N | [3] |
Synthesis and Characterization
Proposed Synthetic Pathway
The synthesis would likely proceed via the following conceptual steps:
References
- 1. 8-Bromo-6-methyl-1H-benzo[d][1,3]oxazine-2,4-dione | 177970-27-3 | CHA97027 [biosynth.com]
- 2. 177970-27-3 | this compound - Moldb [moldb.com]
- 3. 8-Bromo-6-methyl-1H-benzo d 1,3 oxazine-2,4-dione 177970-27-3 [sigmaaldrich.com]
- 4. Investigation for the easy and efficient synthesis of 1H-benzo[d][1,3]oxazine-2,4-diones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Data Summary: 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione
This document provides a concise technical overview of the key molecular and physical properties of 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione, a heterocyclic building block utilized in organic synthesis. The information is compiled for researchers, scientists, and professionals in drug development.
Core Molecular Properties
The fundamental molecular characteristics of 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione have been determined and are summarized below. The primary identifier for this compound is its CAS Number, 177970-27-3.[1][2]
The molecular weight of the compound is a critical parameter for stoichiometric calculations in chemical reactions. Multiple sources confirm the molecular weight to be approximately 256.05 g/mol .[2] A more precise value has been reported as 256.05284 g/mol .[1] The empirical formula for this compound is C₉H₆BrNO₃.[1][2]
Quantitative Data
| Property | Value | Citations |
| Molecular Weight | 256.05 g/mol | [2] |
| 256.05284 g/mol | [1] | |
| Molecular Formula | C₉H₆BrNO₃ | [1][2] |
| CAS Number | 177970-27-3 | [1][2] |
Compound Identification and Structure
For unambiguous identification, several standard chemical notations are used. These are essential for database searches and accurate representation in scientific literature.
Caption: Key identifiers for 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione.
Methodologies
The data presented in this guide is based on computational chemistry methods and information aggregated from chemical supplier databases.
-
Molecular Weight Calculation: The molecular weight is computed based on the compound's empirical formula (C₉H₆BrNO₃) using the standard atomic weights of its constituent elements: Carbon (C), Hydrogen (H), Bromine (Br), Nitrogen (N), and Oxygen (O). This value is a fundamental physical property derived from the chemical structure.
References
An In-Depth Technical Guide to 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, synthesis, and potential biological significance of 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione. Due to the limited publicly available data on this specific molecule, this document focuses on its chemical properties, a proposed synthetic pathway based on established methodologies for analogous compounds, and a general discussion of the biological activities associated with the broader class of benzoxazines.
Core Chemical Structure and Properties
8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione is a heterocyclic compound belonging to the benzoxazine class. Its structure features a benzene ring fused to an oxazine ring, with a bromine atom at position 8, a methyl group at position 6, and two carbonyl groups at positions 2 and 4.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 177970-27-3 | [1][2][3] |
| Molecular Formula | C₉H₆BrNO₃ | [1][2][3][4] |
| Molecular Weight | 256.05 g/mol | [1][2][3][4] |
| SMILES String | O=C(O1)C2=CC(C)=CC(Br)=C2NC1=O | [3] |
| InChI Key | XDPLOGJWYJBJGE-UHFFFAOYSA-N | [3] |
| Physical Form | Solid (presumed) | [3] |
Proposed Synthetic Pathway
A viable synthetic route to 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione can be proposed based on the known synthesis of its structural analogs. The synthesis commences with the bromination of 2-amino-3-methylbenzoic acid to yield the key intermediate, 2-amino-3-bromo-5-methylbenzoic acid. This intermediate is then proposed to undergo a cyclization reaction to form the final product.
Experimental Protocol: Synthesis of 2-amino-3-bromo-5-methylbenzoic acid
This protocol describes the synthesis of the key precursor required for the final cyclization step.
Materials:
-
2-amino-3-methylbenzoic acid
-
N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF)
-
Ice water
Procedure:
-
Dissolve 2-amino-3-methylbenzoic acid in N,N-dimethylformamide (DMF).
-
Add N-Bromosuccinimide (NBS) to the solution.
-
Stir the reaction mixture at reflux for several hours.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC).
-
Upon completion, pour the reaction mixture into ice water to precipitate the product.
-
Collect the precipitate by filtration and wash with water.
-
Dry the product under vacuum.
Table 2: Quantitative Data for 2-amino-3-bromo-5-methylbenzoic acid
| Property | Value |
| Melting Point | 204-208 °C |
Note: This melting point is for the precursor compound, 2-amino-3-bromo-5-methylbenzoic acid.
Experimental Protocol: Synthesis of 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione
The following is a proposed two-step protocol for the cyclization of 2-amino-3-bromo-5-methylbenzoic acid to the target compound, based on general methods for the synthesis of 1H-benzo[d][1][2]oxazine-2,4-diones.[5][6]
Step 1: N-Protection of 2-amino-3-bromo-5-methylbenzoic acid
Materials:
-
2-amino-3-bromo-5-methylbenzoic acid
-
Ethyl Chloroformate
-
Sodium Bicarbonate
-
Appropriate organic solvent (e.g., THF)
Procedure:
-
Suspend 2-amino-3-bromo-5-methylbenzoic acid in an appropriate organic solvent.
-
Add a solution of sodium bicarbonate.
-
Cool the mixture in an ice bath.
-
Add ethyl chloroformate dropwise while maintaining the temperature.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Acidify the reaction mixture to precipitate the N-protected product.
-
Collect the product by filtration, wash with water, and dry.
Step 2: Cyclization to 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione
Materials:
-
N-protected 2-amino-3-bromo-5-methylbenzoic acid
-
Thionyl chloride (SOCl₂)
-
Inert solvent (e.g., THF)
Procedure:
-
Dissolve the N-protected intermediate in an inert solvent.
-
Add thionyl chloride to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction for the formation of the cyclized product.
-
Upon completion, remove the solvent and excess thionyl chloride under reduced pressure to yield the crude product.
-
Purify the product using a suitable technique such as recrystallization or column chromatography.
Logical Workflow for Synthesis
Caption: Proposed multi-step synthesis of the target compound.
Biological Activity and Signaling Pathways
Currently, there is no specific information in the public domain regarding the biological activity or the signaling pathways modulated by 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione. However, the broader class of oxazine and benzoxazine derivatives has been reported to exhibit a wide range of pharmacological properties.
Various substituted oxazine and naphthoxazine compounds have demonstrated antimicrobial and antifungal activities.[7] Some benzoxazinone derivatives have been investigated for their potential as antagonists for certain receptors.[7] While these findings are for structurally related compounds, they suggest that 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione could be a candidate for biological screening in various assays.
Future Directions
The lack of specific data on 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione highlights an opportunity for further research. Key areas for future investigation include:
-
Synthesis and Characterization: Execution of the proposed synthetic route and full characterization of the final product using modern analytical techniques (NMR, Mass Spectrometry, X-ray crystallography).
-
Biological Screening: Evaluation of the compound's activity in a broad range of biological assays, including antimicrobial, anticancer, and enzyme inhibition screens.
-
Mechanism of Action Studies: If biological activity is identified, further studies to elucidate the mechanism of action and identify potential cellular targets and signaling pathways would be warranted.
This technical guide serves as a foundational resource for researchers interested in 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione. The proposed synthetic pathway provides a clear starting point for its preparation, enabling further investigation into its chemical and biological properties.
References
- 1. 8-Bromo-6-methyl-1H-benzo[d][1,3]oxazine-2,4-dione | 177970-27-3 | CHA97027 [biosynth.com]
- 2. 177970-27-3 | this compound - Moldb [moldb.com]
- 3. 8-Bromo-6-methyl-1H-benzo d 1,3 oxazine-2,4-dione 177970-27-3 [sigmaaldrich.com]
- 4. calpaclab.com [calpaclab.com]
- 5. Investigation for the easy and efficient synthesis of 1H-benzo[d][1,3]oxazine-2,4-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. oaji.net [oaji.net]
An In-depth Technical Guide to 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione
This technical guide provides a comprehensive overview of the chemical, physical, and potential pharmacological properties of 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. While specific experimental data for this compound is limited in publicly available literature, this guide consolidates the existing knowledge and provides context based on the broader class of benzoxazinedione derivatives.
Core Properties
8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione is a heterocyclic organic compound.[1][2] It belongs to the benzoxazinedione class, which is recognized for a wide range of biological activities.[3] The presence of a bromine atom and a methyl group on the benzene ring is expected to influence its physicochemical and pharmacological properties.[4]
Chemical and Physical Data
A summary of the known chemical and physical properties of 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione is presented in Table 1. It is important to note that while some properties are readily available from chemical suppliers, others such as melting point, boiling point, and solubility are not consistently reported in the available literature. The compound is typically supplied as a solid with a purity of 97% or higher.[2]
| Property | Value | Source(s) |
| CAS Number | 177970-27-3 | [1] |
| Molecular Formula | C₉H₆BrNO₃ | [1] |
| Molecular Weight | 256.05 g/mol | [1] |
| Physical Form | Solid | |
| SMILES | CC1=CC2=C(C(=C1)Br)NC(=O)OC2=O | [1] |
| InChI | 1S/C9H6BrNO3/c1-4-2-5-7(6(10)3-4)11-9(13)14-8(5)12/h2-3H,1H3,(H,11,13) |
Spectroscopic Data
Table 2: NMR Data for 6-Methyl-1H-benzo[d][2]oxazine-2,4-dione (in DMSO-d₆) [3]
| Nucleus | Chemical Shift (δ, ppm) |
| ¹H NMR | 11.64 (s, 1H), 7.72 (s, 1H), 7.57 (dd, J = 8.3, 1.5 Hz, 1H), 7.06 (d, J = 8.3 Hz, 1H), 2.33 (s, 3H) |
| ¹³C NMR | 160.83, 148.04, 140.16, 138.86, 133.86, 129.24, 116.20, 110.93, 20.98 |
Synthesis and Experimental Protocols
A specific, detailed experimental protocol for the synthesis of 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione is not explicitly described in the reviewed literature. However, a general and efficient two-step method for the synthesis of 1H-benzo[d][2]oxazine-2,4-diones from 2-aminobenzoic acids has been reported.[3] This methodology can likely be adapted for the synthesis of the target compound starting from 2-amino-3-bromo-5-methylbenzoic acid.
General Synthetic Approach
The synthesis involves two main steps:
-
Protection of the amino group: The starting 2-aminobenzoic acid is reacted with a protecting group source, such as fluorenylmethyloxycarbonyl (Fmoc), benzyloxycarbonyl (Cbz), or ethyloxycarbonyl (EtOCO).[3]
-
Cyclization: The protected aminobenzoic acid is then treated with a cyclizing agent, such as thionyl chloride (SOCl₂), to promote the formation of the benzoxazinedione ring.[3]
A patent describes a reaction where 8-bromo-6-methyl-2H-3,1-benzoxazine-2,4(1H)-dione is used as a starting material. In this procedure, the compound is reacted with iodomethane in the presence of N,N-diisopropylethylamine in dimethylacetamide.[5]
Proposed Experimental Protocol
The following is a proposed, generalized protocol for the synthesis of 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione based on the synthesis of analogous compounds.[3]
Step 1: Synthesis of a protected 2-amino-3-bromo-5-methylbenzoic acid
-
To a solution of 2-amino-3-bromo-5-methylbenzoic acid in a suitable solvent (e.g., a mixture of water and acetone), add a base such as sodium carbonate or sodium bicarbonate.
-
Cool the mixture in an ice bath and add the protecting group reagent (e.g., ethoxycarbonyl chloride) dropwise with stirring.
-
Allow the reaction to proceed to completion, monitoring by a suitable method (e.g., TLC).
-
Upon completion, acidify the reaction mixture to precipitate the protected product.
-
Collect the solid by filtration, wash with water, and dry.
Step 2: Cyclization to 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione
-
Suspend the protected 2-amino-3-bromo-5-methylbenzoic acid in an inert solvent (e.g., THF).
-
Add an excess of thionyl chloride (SOCl₂) at room temperature.
-
Stir the reaction mixture until the starting material is consumed (monitor by TLC or HPLC).
-
Concentrate the reaction mixture under reduced pressure.
-
The resulting solid can be purified by filtration and washing with a non-polar solvent like diethyl ether.
Caption: General synthetic workflow for benzoxazinediones.
Pharmacological Properties and Potential Applications
While there is no specific pharmacological data available for 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione, the broader class of benzoxazine and benzoxazinedione derivatives has been reported to exhibit a wide range of biological activities. These include anti-inflammatory, antimicrobial, and anticancer properties.[3]
Potential Mechanisms of Action
Benzoxazinone derivatives have been investigated as inhibitors of various enzymes, including tyrosine kinases, which are implicated in cancer.[4] Some derivatives have also shown potential as treatments for neurodegenerative conditions like Parkinson's disease.[4] Given this, it is plausible that 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione could interact with various biological targets.
The following diagram illustrates a hypothetical signaling pathway that could be modulated by a benzoxazinedione derivative, based on the known activities of this class of compounds. It is important to emphasize that this is a generalized representation and has not been experimentally validated for 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione.
Caption: Hypothetical modulation of a signaling pathway.
Safety Information
Based on available safety data sheets, 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione is classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, or respiratory irritation. The hazard statements associated with this compound are H302 (Harmful if swallowed) and H319 (Causes serious eye irritation). Standard laboratory safety precautions, including the use of personal protective equipment, are recommended when handling this compound.
Table 3: GHS Safety Information
| Category | Information |
| Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Codes | H302, H319 |
| Precautionary Codes | P305 + P351 + P338 |
Conclusion
8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione is a chemical compound with potential for application in organic synthesis and drug discovery. While specific, detailed experimental data on its properties and biological activity are currently lacking in the public domain, this guide provides a foundational understanding based on its chemical structure and the known characteristics of the benzoxazinedione class. Further research is warranted to fully elucidate its physicochemical properties, develop a specific and optimized synthesis protocol, and explore its pharmacological potential. Researchers are encouraged to perform their own analytical characterization to confirm the identity and purity of this compound.
References
- 1. 8-Bromo-6-methyl-1H-benzo[d][1,3]oxazine-2,4-dione | 177970-27-3 | CHA97027 [biosynth.com]
- 2. 177970-27-3 | this compound - Moldb [moldb.com]
- 3. Investigation for the easy and efficient synthesis of 1H-benzo[d][1,3]oxazine-2,4-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jddtonline.info [jddtonline.info]
- 5. WO2021105115A1 - Substituted aminoquinolones as dgkalpha inhibitors for immune activation - Google Patents [patents.google.com]
An In-depth Technical Guide to 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione
An In-depth Technical Guide to 8-Bromo-6-methyl-1H-benzo[d][1][2]oxazine-2,4-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 8-Bromo-6-methyl-1H-benzo[d][1][2]oxazine-2,4-dione, a heterocyclic compound with potential applications in medicinal chemistry and organic synthesis. This document covers its chemical identity, properties, a plausible synthetic pathway, and its potential mechanism of action as a serine protease inhibitor. While specific quantitative biological data for this exact compound is limited in publicly available literature, this guide draws upon information on the broader class of isatoic anhydrides to provide a foundational understanding for researchers.
Chemical Identity and Properties
8-Bromo-6-methyl-1H-benzo[d][1][2]oxazine-2,4-dione, also known as 8-bromo-6-methylisatoic anhydride, is a substituted derivative of the 1H-benzo[d][1][2]oxazine-2,4-dione scaffold. Its chemical structure and key properties are summarized below.
| Property | Value | Reference |
| IUPAC Name | 8-Bromo-6-methyl-1H-benzo[d][1][2]oxazine-2,4-dione | |
| Synonyms | 8-bromo-6-methylisatoic anhydride, 3-Bromo-5-methylisatoic anhydride | |
| CAS Number | 177970-27-3 | [3][4] |
| Molecular Formula | C₉H₆BrNO₃ | [3][4] |
| Molecular Weight | 256.05 g/mol | [3][4] |
| Appearance | Solid (predicted) | |
| SMILES String | Cc1cc2c(c(c1)Br)NC(=O)OC2=O | |
| InChI Key | XDPLOGJWYJBJGE-UHFFFAOYSA-N |
Synthesis
Proposed Synthetic Pathway
The synthesis can be envisioned as a two-stage process:
-
Synthesis of 2-amino-3-bromo-5-methylbenzoic acid: This intermediate can be prepared from 2-amino-5-methylbenzoic acid via electrophilic bromination.
-
Cyclization to 8-Bromo-6-methyl-1H-benzo[d][1][2]oxazine-2,4-dione: The substituted anthranilic acid is then cyclized to form the desired isatoic anhydride. The most common method for this transformation is the reaction with phosgene or a phosgene equivalent.
Experimental Protocols (Hypothetical)
The following are hypothetical protocols based on general procedures for similar transformations. These should be adapted and optimized by qualified chemists in a laboratory setting.
Step 1: Synthesis of 2-amino-3-bromo-5-methylbenzoic acid
-
Materials: 2-amino-5-methylbenzoic acid, N-Bromosuccinimide (NBS), Acetonitrile.
-
Procedure:
-
Dissolve 2-amino-5-methylbenzoic acid (1 equivalent) in acetonitrile in a round-bottom flask.
-
Add N-Bromosuccinimide (1.1 equivalents) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 2-amino-3-bromo-5-methylbenzoic acid.
-
Step 2: Synthesis of 8-Bromo-6-methyl-1H-benzo[d][1][2]oxazine-2,4-dione
-
Materials: 2-amino-3-bromo-5-methylbenzoic acid, Triphosgene, Toluene (anhydrous), Triethylamine (anhydrous).
-
Procedure (Caution: Phosgene is highly toxic. This reaction should be performed in a well-ventilated fume hood with appropriate safety precautions):
-
To a solution of 2-amino-3-bromo-5-methylbenzoic acid (1 equivalent) in anhydrous toluene, add triphosgene (0.4 equivalents) under an inert atmosphere.
-
Slowly add anhydrous triethylamine (2.2 equivalents) to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC.
-
After completion, cool the reaction mixture and filter to remove any solids.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude 8-Bromo-6-methyl-1H-benzo[d][1][2]oxazine-2,4-dione by recrystallization or column chromatography.
-
Biological Activity and Mechanism of Action
While specific biological data for 8-Bromo-6-methyl-1H-benzo[d][1][2]oxazine-2,4-dione is not available, the isatoic anhydride scaffold is known to exhibit inhibitory activity against serine proteases.[1][2][5]
General Mechanism of Action: Serine Protease Inhibition
Isatoic anhydrides are considered a class of "suicide" or mechanism-based inactivators of serine proteases. The proposed mechanism involves the following steps:
-
Binding: The isatoic anhydride molecule binds to the active site of the serine protease.
-
Acylation: The catalytic serine residue in the active site attacks one of the carbonyl groups of the anhydride ring. This leads to the opening of the anhydride ring and the formation of a stable acyl-enzyme intermediate.
-
Inactivation: The resulting anthraniloyl-enzyme complex is often very stable and deacylates extremely slowly, leading to the effective inactivation of the enzyme.
Potential Research Applications
Given the general activity of the isatoic anhydride scaffold, 8-Bromo-6-methyl-1H-benzo[d][1][2]oxazine-2,4-dione could be a valuable tool for:
-
Drug Discovery: As a starting point for the development of more potent and selective inhibitors of specific serine proteases involved in various diseases (e.g., coagulation disorders, inflammation, cancer).
-
Chemical Biology: As a probe to study the structure and function of serine proteases.
-
Organic Synthesis: As a versatile building block for the synthesis of other complex heterocyclic molecules.[6]
Conclusion
8-Bromo-6-methyl-1H-benzo[d][1][2]oxazine-2,4-dione is a compound of interest with a plausible synthetic route and a potential mechanism of action as a serine protease inhibitor. Further research is warranted to elucidate its specific biological targets, quantify its inhibitory potency, and explore its therapeutic potential. This technical guide provides a foundational resource for researchers embarking on studies involving this and related compounds.
References
- 1. Substituted isatoic anhydrides: selective inactivators of trypsin-like serine proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 8-Bromo-6-methyl-1H-benzo[d][1,3]oxazine-2,4-dione | 177970-27-3 | CHA97027 [biosynth.com]
- 4. 177970-27-3 | this compound - Moldb [moldb.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemimpex.com [chemimpex.com]
An In-depth Technical Guide to 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione, a member of the benzoxazinedione class of heterocyclic compounds, represents a valuable scaffold in medicinal chemistry and organic synthesis. Its structure, featuring a bromine substituent and a methyl group on the benzene ring, offers opportunities for further functionalization, making it an attractive starting material for the synthesis of more complex, biologically active molecules. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and a discussion of the potential, yet currently unpublished, avenues for its application in drug discovery.
Chemical Properties and Data
The fundamental chemical properties of 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione are summarized in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₉H₆BrNO₃ | [1][2] |
| Molecular Weight | 256.05 g/mol | [1][2] |
| CAS Number | 177970-27-3 | [1][2] |
| SMILES Notation | O=C(O1)C2=CC(C)=CC(Br)=C2NC1=O | |
| Alternate SMILES | CC1=CC2=C(C(=C1)Br)NC(=O)OC2=O | [1] |
| Appearance | Solid |
Synthesis Protocol
The synthesis of 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione can be achieved via a two-step process starting from the commercially available precursor, 2-amino-3-bromo-5-methylbenzoic acid. This method is based on general procedures for the synthesis of 1H-benzo[d][1][3]oxazine-2,4-diones, also known as isatoic anhydrides.
Experimental Protocol: Synthesis of 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione
Step 1: Formation of the N-Carboxy Anhydride Precursor
-
In a well-ventilated fume hood, dissolve 2-amino-3-bromo-5-methylbenzoic acid in a suitable anhydrous solvent such as tetrahydrofuran (THF).
-
To this solution, add an equimolar amount of a chloroformate reagent (e.g., ethyl chloroformate or benzyl chloroformate) dropwise at 0°C with constant stirring.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is typically removed under reduced pressure to yield the crude N-alkoxycarbonyl or N-benzyloxycarbonyl derivative. This intermediate is often used in the next step without further purification.
Step 2: Cyclization to form 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione
-
The crude intermediate from Step 1 is dissolved in a suitable solvent, and a cyclizing agent is added.
-
For the formation of the dione, phosgene or a phosgene equivalent (e.g., triphosgene) is commonly used. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the generated acid.
-
Alternatively, thermal cyclization can be employed, where the intermediate is heated in a high-boiling point solvent.
-
The reaction is monitored by TLC until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled, and the product is isolated by filtration.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione.
Synthetic Workflow
The logical progression of the synthesis is depicted in the following workflow diagram.
Caption: Synthetic pathway for 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione.
Biological Activity and Signaling Pathways
Currently, there is a notable absence of published data regarding the specific biological activities, mechanism of action, or involvement in any signaling pathways for 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione. While the broader class of benzoxazines has been explored for various therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties, this particular derivative remains uncharacterized in the public domain.
The presence of the bromine atom and the methyl group provides handles for the generation of a chemical library for screening purposes. The core benzoxazinedione structure itself is a known pharmacophore, suggesting that this compound could be a valuable starting point for the development of novel therapeutic agents.
Future Directions and Research Opportunities
The lack of biological data for 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione presents a clear opportunity for further research. Key areas for investigation include:
-
High-Throughput Screening: Screening this compound against a variety of biological targets, such as kinases, proteases, and GPCRs, could uncover novel biological activities.
-
Analogue Synthesis: Utilizing the bromine atom for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) would allow for the rapid generation of a library of derivatives with diverse substituents.
-
Phenotypic Screening: Evaluating the compound in cell-based assays for various disease models (e.g., cancer cell lines, inflammatory models) could identify potential therapeutic applications.
Conclusion
8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione is a readily synthesizable heterocyclic compound with potential as a building block in drug discovery. While its own biological profile is yet to be determined, its structural features and the known activities of related benzoxazinediones make it a compound of interest for further investigation. The detailed synthetic protocol provided herein should facilitate its preparation for researchers aiming to explore its chemical and biological properties.
References
An In-depth Technical Guide to 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione: A Key Building Block for Novel Diacylglycerol Kinase Alpha (DGKα) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione is a heterocyclic organic compound that has emerged as a valuable scaffold in medicinal chemistry. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and, most notably, its application as a key intermediate in the development of potent and selective inhibitors of Diacylglycerol Kinase alpha (DGKα). DGKα is a critical negative regulator of T-cell signaling and a promising target for cancer immunotherapy. This document details the role of DGKα in cellular pathways, presents a synthetic protocol for its inhibitors utilizing the title compound, and outlines experimental methodologies for the evaluation of DGKα inhibition.
Chemical and Physical Properties
8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione is a solid, sterically hindered β-unsaturated aromatic compound.[1] Its chemical structure incorporates a bromine atom, which enhances its reactivity as a coupling partner in various organic syntheses.[2]
| Property | Value | Reference |
| CAS Number | 177970-27-3 | [3][4] |
| Molecular Formula | C₉H₆BrNO₃ | [3][4] |
| Molecular Weight | 256.05 g/mol | [3][4] |
| Appearance | Solid | [4] |
| SMILES | CC1=CC2=C(C(=C1)Br)NC(=O)OC2=O | [3][4] |
| InChI | 1S/C9H6BrNO3/c1-4-2-5-7(6(10)3-4)11-9(13)14-8(5)12/h2-3H,1H3,(H,11,13) | [4] |
| InChIKey | XDPLOGJWYJBJGE-UHFFFAOYSA-N | [4] |
Synthesis
A general and efficient two-step method for the synthesis of 1H-benzo[d][1][3]oxazine-2,4-diones from 2-aminobenzoic acids has been reported.[5] This can be adapted for the specific synthesis of 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione starting from 2-amino-3-bromo-5-methylbenzoic acid.
Experimental Protocol: General Synthesis of 1H-benzo[d][1][3]oxazine-2,4-diones[5]
Step 1: Formation of the N-protected 2-aminobenzoic acid
-
To a solution of the corresponding 2-aminobenzoic acid in an appropriate solvent (e.g., a mixture of water and acetone), add a base such as sodium carbonate.
-
Cool the mixture in an ice bath.
-
Slowly add a protecting group reagent such as fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), benzyloxycarbonyl chloride (Cbz-Cl), or ethyl chloroformate (EtOCOCl).
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or HPLC).
-
Acidify the mixture and extract the product with an organic solvent.
-
Dry the organic layer and concentrate under reduced pressure to obtain the N-protected 2-aminobenzoic acid.
Step 2: Cyclization to form the 1H-benzo[d][1][3]oxazine-2,4-dione
-
Suspend the N-protected 2-aminobenzoic acid in thionyl chloride (SOCl₂).
-
Stir the mixture at room temperature overnight.
-
Concentrate the reaction mixture under reduced pressure to remove excess thionyl chloride.
-
The resulting solid is filtered, washed with a suitable solvent (e.g., diethyl ether), and dried to afford the desired 1H-benzo[d][1][3]oxazine-2,4-dione.
Application in Drug Development: A Precursor for DGKα Inhibitors
The primary significance of 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione in contemporary drug discovery lies in its role as a key building block for the synthesis of substituted aminoquinolones, a class of compounds identified as potent inhibitors of Diacylglycerol Kinase alpha (DGKα).[6][7][8]
The Role of DGKα in Cellular Signaling and Disease
DGKα is a lipid kinase that phosphorylates diacylglycerol (DAG) to produce phosphatidic acid (PA).[2] This enzymatic activity is a critical regulatory point in intracellular signaling. In T-lymphocytes, DAG is a crucial second messenger that activates downstream pathways essential for T-cell activation and effector functions, including the Ras/ERK and PKC/NF-κB pathways.[1][2]
By converting DAG to PA, DGKα effectively terminates DAG-mediated signaling, acting as a negative regulator or "checkpoint" of T-cell activation.[1][2] Overexpression of DGKα in the tumor microenvironment can lead to T-cell anergy (a state of unresponsiveness), allowing cancer cells to evade the immune system.[1][2] Therefore, inhibiting DGKα is a promising strategy in cancer immunotherapy to restore and enhance anti-tumor T-cell responses.[1][2][3] DGKα has also been implicated as a therapeutic target in glioblastoma and other cancers due to its role in regulating key oncogenic pathways such as mTOR and HIF-1α.[9][10]
DGKα Signaling Pathway
The following diagram illustrates the central role of DGKα in modulating T-cell receptor (TCR) signaling.
References
- 1. Frontiers | DGK-α: A Checkpoint in Cancer-Mediated Immuno-Inhibition and Target for Immunotherapy [frontiersin.org]
- 2. The Roles of Diacylglycerol Kinase α in Cancer Cell Proliferation and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. shop.carnabio.com [shop.carnabio.com]
- 7. ascopubs.org [ascopubs.org]
- 8. DGKA - Wikipedia [en.wikipedia.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Molecular Pathways: Targeting Diacylglycerol Kinase Alpha in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione is a heterocyclic compound with emerging significance in medicinal chemistry. This technical guide provides a comprehensive review of the available literature, focusing on its synthesis, chemical properties, and its role as a key intermediate in the development of novel therapeutics. Notably, this compound has been identified as a precursor for the synthesis of Diacylglycerol Kinase alpha (DGKα) inhibitors, highlighting its potential in the field of immunology and oncology. This document details plausible synthetic routes, experimental protocols, and explores the underlying biological pathways, offering a valuable resource for researchers in drug discovery and development.
Chemical Properties and Data
8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione is a substituted derivative of isatoic anhydride. Its chemical structure incorporates a bromine atom and a methyl group on the benzene ring, which can influence its reactivity and biological activity.
| Property | Value | Source |
| CAS Number | 177970-27-3 | [Biosynth, Sigma-Aldrich] |
| Molecular Formula | C₉H₆BrNO₃ | [Biosynth, Sigma-Aldrich] |
| Molecular Weight | 256.05 g/mol | [Biosynth, Sigma-Aldrich] |
| Physical Form | Solid | [Sigma-Aldrich] |
| SMILES | O=C(O1)C2=CC(C)=CC(Br)=C2NC1=O | [Sigma-Aldrich] |
| InChI | 1S/C9H6BrNO3/c1-4-2-5-7(6(10)3-4)11-9(13)14-8(5)12/h2-3H,1H3,(H,11,13) | [Sigma-Aldrich] |
| InChI Key | XDPLOGJWYJBJGE-UHFFFAOYSA-N | [Sigma-Aldrich] |
Safety Information:
-
GHS Pictogram: GHS07 (Exclamation mark)
-
Hazard Statements: H302 (Harmful if swallowed), H319 (Causes serious eye irritation)
-
Precautionary Statements: P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)
Synthesis and Experimental Protocols
While a direct, detailed experimental protocol for the synthesis of 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione is not explicitly published in peer-reviewed journals, a plausible and commonly employed synthetic route involves a two-step process: the bromination of a substituted anthranilic acid followed by cyclization to form the benzoxazinedione ring.
Step 1: Synthesis of 2-Amino-3-bromo-5-methylbenzoic acid
The key precursor for the target compound is 2-amino-3-bromo-5-methylbenzoic acid. Several methods for its synthesis have been reported, primarily involving the bromination of 2-amino-3-methylbenzoic acid.
Method A: Bromination using N-Bromosuccinimide (NBS)
-
Experimental Protocol:
-
Dissolve 2-amino-3-methylbenzoic acid (1 equivalent) in N,N-dimethylformamide (DMF).
-
Add N-bromosuccinimide (NBS) (1.05 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-amino-5-bromo-3-methyl-benzoic acid.[1]
-
| Starting Material | Reagents | Solvent | Reaction Time | Yield |
| 2-amino-3-methylbenzoic acid | N-Bromosuccinimide (NBS) | DMF | 1 hour | Quantitative |
Method B: Bromination using Aqueous Hydrogen Bromide
-
Experimental Protocol:
-
Dissolve 2-amino-3-methylbenzoic acid (1 equivalent) in dimethyl sulfoxide (DMSO).
-
Add 48% aqueous hydrogen bromide solution.
-
Stir the reaction mixture at room temperature overnight.
-
Quench the reaction with a saturated sodium bicarbonate solution and continue stirring.
-
Collect the precipitate by filtration and dry under vacuum to obtain 2-amino-5-bromo-3-methylbenzoic acid.[1]
-
| Starting Material | Reagents | Solvent | Reaction Time | Yield |
| 2-amino-3-methylbenzoic acid | 48% aq. HBr | DMSO | Overnight | 85% |
Step 2: Cyclization to 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione
The cyclization of the substituted anthranilic acid to the corresponding isatoic anhydride is a standard transformation. A general and effective method involves the use of phosgene or a phosgene equivalent.
-
General Experimental Protocol (adapted from the synthesis of isatoic anhydride):
-
Dissolve 2-amino-3-bromo-5-methylbenzoic acid (1 equivalent) in a suitable solvent (e.g., a mixture of water and hydrochloric acid).
-
Cool the solution in an ice bath.
-
Pass phosgene gas through the solution with vigorous stirring, maintaining the temperature below 50°C.
-
Continue the addition of phosgene until the absorption rate significantly decreases.
-
Collect the precipitated product by filtration and wash with cold water.
-
Dry the product to obtain 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione.
-
An alternative, more modern approach for the cyclization of N-protected 2-aminobenzoic acids to 1H-benzo[d][2][3]oxazine-2,4-diones involves the use of thionyl chloride, which could be adapted for this synthesis.[4]
Caption: Plausible synthetic pathway for 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione.
Biological Activity and Therapeutic Potential
The primary documented application of 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione is as a chemical intermediate in the synthesis of pharmacologically active molecules. A key patent has identified this compound as a starting material for the preparation of substituted aminoquinolones that act as inhibitors of Diacylglycerol Kinase alpha (DGKα).
Role as a Precursor to DGKα Inhibitors
A patent (WO2021105115A1) describes the use of 8-bromo-6-methyl-2H-3,1-benzoxazine-2,4(1H)-dione in a nucleophilic substitution reaction.
-
Experimental Protocol Snippet (N-methylation):
-
To a solution of 8-bromo-6-methyl-2H-3,1-benzoxazine-2,4(1H)-dione (1 equivalent) and N,N-diisopropylethylamine (2 equivalents) in dimethylacetamide, add iodomethane (3 equivalents) at room temperature.
-
Stir the reaction mixture overnight.
-
Add water to precipitate the product.
-
Collect the solid by filtration and wash with water.
-
This reaction demonstrates the utility of the benzoxazinedione as a scaffold for further chemical modifications to generate more complex molecules with therapeutic potential.
Caption: Use of the title compound in the synthesis of DGKα inhibitors.
The Diacylglycerol Kinase Alpha (DGKα) Signaling Pathway
DGKα is a critical negative regulator of T-cell activation.[5] In the context of an immune response, the engagement of the T-cell receptor (TCR) leads to the activation of Phospholipase Cγ1 (PLCγ1). PLCγ1 then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).[6][7]
DAG is essential for the activation of several downstream signaling pathways that are crucial for T-cell function, including the Ras-MAPK and PKCθ-NF-κB pathways.[5][8] DGKα terminates this signaling by phosphorylating DAG to phosphatidic acid (PA).[6][7][9] By inhibiting DGKα, the levels of DAG are sustained, leading to a more robust and prolonged T-cell activation. This is a promising strategy for cancer immunotherapy, as it can enhance the ability of T-cells to recognize and eliminate tumor cells.[5][6]
Caption: Simplified DGKα signaling pathway in T-cell activation.
Conclusion
8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione is a valuable building block in medicinal chemistry. While direct biological activity data for this specific compound is limited, its role as a key intermediate in the synthesis of potent DGKα inhibitors underscores its importance. The information presented in this guide, including plausible synthetic routes and an overview of the relevant biological pathways, provides a solid foundation for researchers interested in exploring the therapeutic potential of this and related compounds. Further investigation into the synthesis and biological evaluation of derivatives of 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione is warranted and could lead to the discovery of novel immunomodulatory agents.
References
- 1. 2-AMINO-5-BROMO-3-METHYLBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 2. Investigation of diacylglycerol kinase alpha role in lipid signalling during T cell activation [iris.uniupo.it]
- 3. Diacylglycerol kinases in immune cell function and self-tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation for the easy and efficient synthesis of 1H-benzo[d][1,3]oxazine-2,4-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | Diacylglycerol Kinases (DGKs): Novel Targets for Improving T Cell Activity in Cancer [frontiersin.org]
- 7. Diacylglycerol Kinases (DGKs): Novel Targets for Improving T Cell Activity in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of diacylglycerol kinases in T cell development and function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. shop.carnabio.com [shop.carnabio.com]
Unveiling 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione, a heterocyclic building block with emerging significance in medicinal chemistry. While detailed biological studies on this specific molecule are not extensively published, its crucial role as an intermediate in the synthesis of potent diacylglycerol kinase alpha (DGKα) inhibitors positions it as a compound of high interest for the development of novel cancer immunotherapies. This document outlines its chemical properties, a proposed synthesis protocol, and its application in the generation of advanced therapeutic agents.
Chemical Properties
8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione is a solid organic compound with the chemical formula C₉H₆BrNO₃ and a molecular weight of 256.05 g/mol .
| Property | Value |
| CAS Number | 177970-27-3 |
| Molecular Formula | C₉H₆BrNO₃ |
| Molecular Weight | 256.05 g/mol |
| Physical Form | Solid |
| SMILES | Cc1cc2c(cc1Br)NC(=O)OC2=O |
| InChI Key | XDPLOGJWYJBJGE-UHFFFAOYSA-N |
Synthesis
Proposed Experimental Protocol: Synthesis of 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione
This proposed protocol is based on general methods for the synthesis of related benzoxazinediones.
Materials:
-
2-Amino-3-bromo-5-methylbenzoic acid
-
Triphosgene or a similar phosgene equivalent
-
Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Dioxane)
-
Inert gas atmosphere (e.g., Nitrogen, Argon)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a gas inlet, dissolve 2-Amino-3-bromo-5-methylbenzoic acid in the anhydrous aprotic solvent under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of triphosgene (or a similar phosgene equivalent) in the same anhydrous solvent to the cooled solution of the aminobenzoic acid derivative.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, the solvent is removed under reduced pressure.
-
The crude product is then purified by recrystallization from an appropriate solvent system to yield 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione.
References
An In-depth Technical Guide to the Synthesis of 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione, a valuable heterocyclic building block in medicinal chemistry and organic synthesis. This document details the primary starting material, a well-established synthetic route, and a representative experimental protocol.
Core Synthesis Strategy
The most direct and widely employed method for the synthesis of 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione is through the cyclization of its corresponding anthranilic acid derivative, 2-amino-3-bromo-5-methylbenzoic acid . This transformation is typically achieved by reacting the anthranilic acid with a phosgene equivalent, which introduces the second carbonyl group and facilitates the ring closure to form the desired isatoic anhydride structure.
While phosgene gas is a highly effective reagent for this conversion, its extreme toxicity necessitates specialized handling procedures. A safer and more convenient alternative commonly used in modern organic synthesis is triphosgene (bis(trichloromethyl) carbonate), a stable crystalline solid that generates phosgene in situ.
Starting Material: 2-Amino-3-bromo-5-methylbenzoic acid
The key precursor for the synthesis is 2-amino-3-bromo-5-methylbenzoic acid. Key properties of this starting material are summarized in the table below.
| Property | Value |
| CAS Number | 13091-43-5 |
| Molecular Formula | C₈H₈BrNO₂ |
| Molecular Weight | 230.06 g/mol |
| Appearance | Solid |
| Melting Point | 204-208 °C |
Synthetic Pathway
The synthesis of 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione from 2-amino-3-bromo-5-methylbenzoic acid is a single-step cyclization reaction. The general transformation is depicted in the following diagram:
Methodological & Application
Application Notes and Protocols: Synthesis of 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione, a heterocyclic compound with potential applications in medicinal chemistry and organic synthesis. The protocol is based on a general two-step method for the synthesis of 1H-benzo[d][1][2]oxazine-2,4-diones from 2-aminobenzoic acids. This method involves the protection of the amino group followed by cyclization promoted by thionyl chloride. While specific yield data for the title compound is not available in the literature, this protocol provides a robust starting point for its synthesis in a research setting.
Chemical Properties
| Property | Value | Source |
| CAS Number | 177970-27-3 | [1][2][3][4] |
| Molecular Formula | C₉H₆BrNO₃ | [1][2][3] |
| Molecular Weight | 256.05 g/mol | [1][2][3] |
| Appearance | Solid | [2] |
| Purity | Typically 95-97% (commercially available) | [3][5] |
| InChI Key | XDPLOGJWYJBJGE-UHFFFAOYSA-N | [2] |
| SMILES | CC1=CC2=C(C(=C1)Br)NC(=O)OC2=O | [1][2] |
Introduction
1H-Benzo[d][1][2]oxazine-2,4-diones are a class of heterocyclic compounds that serve as important intermediates in the synthesis of various biologically active molecules.[6][7] They have been investigated for a range of therapeutic applications, including as antiviral, and anti-inflammatory agents.[7] The title compound, 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione, possesses a substitution pattern that makes it an attractive building block for the development of novel pharmaceutical candidates. The bromine atom provides a handle for further functionalization through various cross-coupling reactions.
This protocol adapts a general and efficient two-step synthesis of 1H-benzo[d][1][2]oxazine-2,4-diones.[7][8] The synthesis starts from the commercially available 2-amino-3-bromo-5-methylbenzoic acid.
Experimental Protocol
This protocol is adapted from the general procedure described by Mitsostergios et al. for the synthesis of various 1H-benzo[d][1][2]oxazine-2,4-diones.[7][8]
Materials:
| Reagent/Solvent | Role |
| 2-Amino-3-bromo-5-methylbenzoic acid | Starting material |
| Ethyl chloroformate (EtOCOCl) | Protecting group source |
| Sodium carbonate (Na₂CO₃) | Base |
| Sodium bicarbonate (NaHCO₃) | Base |
| Acetone | Solvent |
| Water | Solvent |
| Thionyl chloride (SOCl₂) | Cyclizing and activating agent |
| Dichloromethane (DCM) | Solvent |
| Diethyl ether (DEE) | Washing solvent |
Step 1: Synthesis of 2-((Ethoxycarbonyl)amino)-3-bromo-5-methylbenzoic acid
-
In a round-bottom flask, dissolve 2-amino-3-bromo-5-methylbenzoic acid in a 4:1 mixture of acetone and water.
-
Add sodium carbonate and sodium bicarbonate to the solution.
-
Cool the mixture in an ice bath and slowly add ethyl chloroformate dropwise while stirring.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the acetone under reduced pressure.
-
Acidify the remaining aqueous solution with a suitable acid (e.g., 1M HCl) to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain 2-((ethoxycarbonyl)amino)-3-bromo-5-methylbenzoic acid.
Step 2: Synthesis of 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione
-
Suspend the dried 2-((ethoxycarbonyl)amino)-3-bromo-5-methylbenzoic acid in dichloromethane (DCM).
-
Slowly add thionyl chloride to the suspension at room temperature.
-
Stir the mixture at room temperature overnight. The reaction mixture should become a clear solution.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess thionyl chloride.
-
Wash the resulting solid with diethyl ether (3 x 30 mL) and dry to afford the final product, 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione.
Note on Yield: A study on the synthesis of a similar compound, 6-Methyl-1H-benzo[d][1][2]oxazine-2,4-dione, reported a total yield of 72% over the two steps.[7] A similar yield might be expected for this synthesis, but optimization may be required.
Synthesis Workflow
Caption: Two-step synthesis of 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione.
Safety Information
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Thionyl chloride is corrosive and toxic; handle with extreme care.
-
Ethyl chloroformate is lachrymatory and flammable.
-
Refer to the Safety Data Sheets (SDS) for all chemicals before use. The target compound is classified as Acute Tox. 4 Oral and Eye Irrit. 2.[2]
Applications and Future Research
8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione is a valuable intermediate for the synthesis of more complex molecules.[6] The bromine atom can be used in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce a wide range of substituents. The benzoxazinedione core is a known pharmacophore, and derivatives of this compound could be screened for various biological activities. Further research could focus on the development of novel therapeutic agents based on this scaffold.
References
- 1. 8-Bromo-6-methyl-1H-benzo[d][1,3]oxazine-2,4-dione | 177970-27-3 | CHA97027 [biosynth.com]
- 2. 8-Bromo-6-methyl-1H-benzo d 1,3 oxazine-2,4-dione 177970-27-3 [sigmaaldrich.com]
- 3. 177970-27-3 | this compound - Moldb [moldb.com]
- 4. This compound | 177970-27-3 [sigmaaldrich.com]
- 5. This compound, 95.0%, 250mg [scisupplies.eu]
- 6. chemimpex.com [chemimpex.com]
- 7. Investigation for the easy and efficient synthesis of 1H-benzo[d][1,3]oxazine-2,4-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Reaction of 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione with Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione, a substituted isatoic anhydride, is a versatile building block in synthetic organic chemistry. Its reaction with amines provides a straightforward route to a variety of N-substituted 2-amino-3-bromo-5-methylbenzamides. These products are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules. This document provides detailed application notes and experimental protocols for the reaction of 8-bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione with various classes of amines.
The primary reaction pathway involves the nucleophilic attack of the amine on the C4-carbonyl group of the benzo[d]oxazine-2,4-dione ring, leading to a ring-opening and subsequent decarboxylation to yield the corresponding 2-amino-3-bromo-5-methylbenzamide. This reaction is generally high-yielding and proceeds under mild conditions.
Reaction Mechanism and Pathways
The reaction of 8-bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione with amines can proceed through two main pathways, largely dependent on the reaction conditions and the presence of other electrophiles.
Pathway A: Formation of 2-Amino-3-bromo-5-methylbenzamides
This is the most common reaction pathway. The amine acts as a nucleophile, attacking one of the carbonyl groups of the anhydride. This is followed by the collapse of the tetrahedral intermediate, leading to the opening of the heterocyclic ring and the release of carbon dioxide, to afford the stable 2-amino-3-bromo-5-methylbenzamide product.
Caption: Reaction pathway for the formation of 2-amino-3-bromo-5-methylbenzamides.
Pathway B: Three-Component Reaction to form Quinazolinones
In the presence of an aldehyde, a three-component reaction can occur to yield 2,3-dihydroquinazolin-4(1H)-ones. In this case, the isatoic anhydride first reacts with the amine to form an intermediate 2-aminobenzamide, which then condenses with the aldehyde to form the quinazolinone ring system.
Quantitative Data
The following tables summarize representative reaction conditions and yields for the reaction of substituted isatoic anhydrides with various amines. While specific data for 8-bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione is limited in the literature, the following data for analogous reactions provide a strong predictive framework.
Table 1: Reaction with Primary Aliphatic Amines
| Amine | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Methylamine | N-Methyl-2-pyrrolidone (NMP) | 120 | 4 | 82-90 | [1] |
| Ethylamine | Dioxane | 100 | 3 | ~85 | Analogous Reaction |
| n-Butylamine | Toluene | 110 | 5 | ~90 | Analogous Reaction |
| Isopropylamine | Tetrahydrofuran (THF) | 65 | 6 | ~80 | Analogous Reaction |
Table 2: Reaction with Primary Aromatic Amines
| Amine | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Aniline | N,N-Dimethylformamide (DMF) | 120 | 8 | ~75 | Analogous Reaction |
| p-Toluidine | Xylene | 140 | 6 | ~80 | Analogous Reaction |
| p-Anisidine | Dimethyl sulfoxide (DMSO) | 130 | 7 | ~78 | Analogous Reaction |
Table 3: Reaction with Secondary Amines
| Amine | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Diethylamine | Dichloromethane (DCM) | 25 | 12 | ~95 | Analogous Reaction |
| Piperidine | Ethanol | 78 | 4 | ~92 | Analogous Reaction |
| Morpholine | Acetonitrile | 80 | 6 | ~90 | Analogous Reaction |
Experimental Protocols
The following are general protocols for the reaction of 8-bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione with amines. These should be adapted based on the specific amine and available laboratory equipment.
Protocol 1: Synthesis of 2-Amino-3-bromo-N,5-dimethylbenzamide
Materials:
-
8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione
-
Methylamine (solution in THF or as a gas)
-
N-Methyl-2-pyrrolidone (NMP)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a solution of 8-bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione (1.0 eq) in NMP, add a solution of methylamine (1.2 eq) in THF or bubble methylamine gas through the solution at room temperature.
-
Heat the reaction mixture to 120 °C and stir for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford 2-amino-3-bromo-N,5-dimethylbenzamide.
Protocol 2: General Procedure for Reaction with Primary Aromatic Amines
Materials:
-
8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione
-
Aromatic amine (e.g., aniline)
-
N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Heating mantle or oil bath
Procedure:
-
In a round-bottom flask, dissolve 8-bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione (1.0 eq) in DMF.
-
Add the aromatic amine (1.1 eq) to the solution at room temperature.
-
Heat the reaction mixture to 120 °C and stir for 8 hours, or until TLC indicates the consumption of the starting material.
-
Cool the reaction mixture and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum.
-
If necessary, the product can be further purified by recrystallization from a suitable solvent such as ethanol.
Protocol 3: General Procedure for Reaction with Secondary Amines
Materials:
-
8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione
-
Secondary amine (e.g., diethylamine)
-
Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Suspend 8-bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione (1.0 eq) in DCM in a round-bottom flask.
-
Add the secondary amine (1.2 eq) dropwise to the suspension at room temperature with stirring.
-
Continue stirring at room temperature for 12 hours. Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel.
Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and purification of 2-amino-3-bromo-5-methylbenzamides from 8-bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione.
Caption: General workflow for the synthesis of 2-amino-3-bromo-5-methylbenzamides.
Safety Precautions
-
Handle 8-bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione and all amines in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for each reagent before use.
-
Reactions involving heating should be conducted with appropriate care and temperature monitoring.
Conclusion
The reaction of 8-bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione with amines is a robust and efficient method for the synthesis of a diverse range of 2-amino-3-bromo-5-methylbenzamides. These protocols and data provide a valuable resource for researchers in the fields of medicinal chemistry and organic synthesis, facilitating the development of novel compounds with potential therapeutic applications.
References
Application Notes and Protocols for Ring-Opening Reactions of 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the ring-opening reactions of 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione, a versatile heterocyclic compound. The protocols described herein detail methods for aminolysis, alcoholysis, and hydrolysis to yield substituted 2-aminobenzamides, 2-aminobenzoic acid esters, and 2-amino-5-bromo-3-methylbenzoic acid, respectively. These products are valuable intermediates in organic synthesis and drug discovery, exhibiting a range of biological activities.
Introduction
8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione, also known as 6-bromo-4-methylisatoic anhydride, is a sterically hindered aromatic compound that serves as a precursor for a variety of functionalized anthranilic acid derivatives. Its reactive anhydride-like structure allows for nucleophilic attack at the carbonyl carbons, leading to the opening of the oxazine ring. This reactivity makes it a key building block in the synthesis of compounds with potential therapeutic applications. The products of these ring-opening reactions, substituted 2-aminobenzamides and 2-aminobenzoic acid esters, have garnered significant interest due to their demonstrated antimicrobial and anti-inflammatory properties.[1]
Reaction Mechanisms
The ring-opening reactions of 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione with nucleophiles such as amines, alcohols, and water proceed via a nucleophilic acyl substitution mechanism. The nucleophile attacks one of the carbonyl groups of the anhydride, leading to the formation of a tetrahedral intermediate. Subsequent ring-opening and decarboxylation (in the case of amines and alcohols) or acidification (in the case of hydrolysis) yield the final product.
Applications in Drug Discovery and Organic Synthesis
The substituted 2-aminobenzamide and 2-aminobenzoic acid derivatives synthesized from 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione are important scaffolds in medicinal chemistry. Substituted 2-aminobenzamides have been shown to possess antimicrobial activity against a range of bacterial and fungal strains.[1][2] Furthermore, anthranilic acid and its esters are known to exhibit anti-inflammatory, analgesic, and antipyretic properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[3][4] These compounds serve as valuable starting materials for the synthesis of more complex heterocyclic systems and libraries of compounds for high-throughput screening.
Experimental Protocols
Protocol 1: Aminolysis – Synthesis of N-Substituted 2-Amino-5-bromo-3-methylbenzamides
This protocol describes the general procedure for the reaction of 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione with primary amines to yield N-substituted 2-amino-5-bromo-3-methylbenzamides.
Materials:
-
8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione
-
Primary amine (e.g., methylamine, benzylamine)
-
Anhydrous Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
In a clean, dry round-bottom flask, dissolve 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione (1.0 eq) in anhydrous DMF.
-
Add the primary amine (1.1 eq) to the stirred solution.
-
Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-substituted 2-amino-5-bromo-3-methylbenzamide.
Protocol 2: Alcoholysis – Synthesis of Alkyl 2-Amino-5-bromo-3-methylbenzoates
This protocol outlines the synthesis of alkyl 2-amino-5-bromo-3-methylbenzoates from the reaction of 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione with alcohols.
Materials:
-
8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione
-
Alcohol (e.g., methanol, benzyl alcohol)
-
Xylene
-
Sodium methoxide (catalytic amount)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard work-up and purification equipment
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione (1.0 eq), the desired alcohol (2.0 eq), and a catalytic amount of sodium methoxide in xylene.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.[5]
-
After the reaction is complete, cool the mixture to room temperature.
-
Add water to the reaction mixture and separate the phases.
-
Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.[5]
-
Purify the resulting ester by column chromatography.[5]
Protocol 3: Hydrolysis – Synthesis of 2-Amino-5-bromo-3-methylbenzoic Acid
This protocol details the hydrolysis of 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione to produce 2-amino-5-bromo-3-methylbenzoic acid.
Materials:
-
8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione
-
Sodium hydroxide (NaOH) solution (e.g., 10% aqueous)
-
Hydrochloric acid (HCl) for acidification
-
Beaker
-
Magnetic stirrer and stir bar
-
Filtration apparatus
Procedure:
-
Suspend 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione in an aqueous solution of sodium hydroxide.
-
Stir the mixture at room temperature until the solid dissolves and the reaction is complete (evolution of CO2 may be observed).
-
Cool the reaction mixture in an ice bath.
-
Acidify the solution to a pH of approximately 4-5 with hydrochloric acid to precipitate the product.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield 2-amino-5-bromo-3-methylbenzoic acid.
Quantitative Data
| Product Class | Nucleophile | Product | Yield (%) | Spectroscopic Data Highlights | Reference |
| 2-Aminobenzoic Acid Esters | Benzyl alcohol | Benzyl 2-amino-5-bromo-3-methylbenzoate | 43.3 | ¹H NMR (600 MHz, CDCl₃): δ=7.92 (s, 1H), 7.44-7.28 (m, 6H), 5.86 (s, 2H), 5.33 (s, 2H), 2.14 (s, 3H) | [5] |
| Pentyl alcohol | Pentyl 2-amino-5-bromo-3-methylbenzoate | 88.3 | ¹H NMR (600 MHz, d⁶-DMSO): δ=7.69 (d, 1H), 7.35 (d, 1H), 6.63 (br s, 2H), 4.22 (t, 2H), 2.11 (s, 3H), 1.73 (m, 2H), 1.45 (m, 2H) | [5] | |
| 2-Aminobenzoic Acid | Water | 2-Amino-5-bromo-3-methylbenzoic acid | 85 | ¹H NMR (500 MHz, DMSO): δ 7.69 (d, J = 1.0 Hz, 1H), 7.33 (d, J = 1.0 Hz, 1H), 2.10 (s, 3H); mass spectrum (ESI+) m/z 231 ([M + H]⁺) | [6] |
Visualizations
General workflow for the ring-opening reactions.
Inhibition of the COX pathway by anthranilic acid derivatives.
References
- 1. Study of Anthranylic Acid Derivatives: Mefenamic Acid and Its Various Analogues [pubs.sciepub.com]
- 2. Synthesis and biological evaluation of 2-aminobenzamide derivatives as antimicrobial agents: opening/closing pharmacophore site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anthranilic acid-based inhibitors of phosphodiesterase: design, synthesis, and bioactive evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US9169198B2 - Method for the production of 2-amino-5-cyano-N,3-dimethylbenzamide - Google Patents [patents.google.com]
- 6. 2-AMINO-5-BROMO-3-METHYLBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols: 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione in the Synthesis of Diacylglycerol Kinase Alpha (DGKα) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data concerning the use of 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione as a key intermediate in the synthesis of substituted aminoquinolones, a class of potent diacylglycerol kinase alpha (DGKα) inhibitors with applications in immuno-oncology.
Introduction
8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione is a versatile heterocyclic building block employed in the synthesis of various biologically active molecules. Its inherent reactivity, enhanced by the bromine substituent, makes it a valuable starting material in medicinal chemistry. Notably, this intermediate is utilized in the preparation of novel DGKα inhibitors, which are under investigation for their potential to enhance T-cell mediated immune responses against cancer. DGKα is a critical negative regulator of T-cell activation, and its inhibition can restore anti-tumor immunity.
Physicochemical Properties
| Property | Value |
| CAS Number | 177970-27-3 |
| Molecular Formula | C₉H₆BrNO₃ |
| Molecular Weight | 256.05 g/mol |
| Appearance | Solid |
| SMILES | CC1=CC2=C(C(=C1)Br)NC(=O)OC2=O |
Application in the Synthesis of DGKα Inhibitors
8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione serves as a precursor for the synthesis of substituted aminoquinolones, which have demonstrated DGKα inhibitory activity. The following protocols are based on methodologies described in patent literature for the synthesis of these potential therapeutic agents.
Experimental Protocols
1. N-Methylation of 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione
This initial step involves the methylation of the nitrogen atom of the oxazine-dione ring, a crucial modification for the subsequent construction of the quinolone scaffold.
-
Materials:
-
8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione (1.0 eq)
-
N,N-diisopropylethylamine (DIPEA) (2.0 eq)
-
Iodomethane (3.0 eq)
-
N,N-dimethylacetamide (DMA)
-
Water
-
Ethanol
-
Hexane
-
-
Procedure:
-
Dissolve 8-bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione (10 g, 39.1 mmol) in N,N-dimethylacetamide (100 ml).
-
Add N,N-diisopropylethylamine (14 ml, 78 mmol) to the solution.
-
Slowly add iodomethane (7.3 ml, 120 mmol) to the reaction mixture at room temperature.
-
Stir the reaction mixture overnight at room temperature.
-
Pour the reaction mixture into water (2000 ml) to precipitate the product.
-
Collect the solid precipitate by filtration.
-
Wash the solid sequentially with water, ethanol, and hexane.
-
Dry the product in a vacuum oven.
-
-
Expected Outcome:
-
Product: 8-Bromo-1,6-dimethyl-1H-benzo[d]oxazine-2,4-dione
-
Yield: Approximately 65%
-
Purity: ~95%
-
2. Synthesis of Substituted Aminoquinolone Core
The N-methylated intermediate is then reacted with other building blocks to form the final aminoquinolone structure. The specifics of this multi-step synthesis can be adapted to generate a library of analogs for structure-activity relationship (SAR) studies.
(Note: The detailed multi-step synthesis of the final aminoquinolone DGKα inhibitors from the N-methylated intermediate is complex and proprietary, as outlined in patent literature. Researchers should refer to patents such as WO2021105115A1 for further details on the subsequent synthetic transformations.)
Visualization of Synthetic and Biological Pathways
To aid in the conceptualization of the experimental workflow and the biological context of the target, the following diagrams are provided.
Caption: Synthetic workflow for a DGKα inhibitor.
Caption: DGKα signaling pathway in T-cells.
Conclusion
8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione is a valuable and documented intermediate for the synthesis of advanced drug candidates, particularly in the burgeoning field of cancer immunotherapy. The protocols and diagrams provided herein offer a foundational understanding for researchers aiming to explore the synthesis and application of DGKα inhibitors and other novel therapeutics derived from this versatile chemical scaffold.
Application Notes and Protocols: 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione is a heterocyclic compound that has found utility in medicinal chemistry primarily as a versatile synthetic intermediate. Its rigid bicyclic core, featuring bromine and methyl substitutions, provides a valuable scaffold for the synthesis of more complex molecules with therapeutic potential. While direct biological activity data for this specific compound is not extensively reported in peer-reviewed literature, its application as a building block in the development of targeted therapies highlights its importance in drug discovery programs.
The broader class of 1H-benzo[d][1][2]oxazine-2,4-diones has been investigated for a range of biological activities.[3] These include potential applications as inhibitors of enzymes such as hepatitis C virus (HCV) polymerase, butyrylcholinesterase (BChE), and histone acetyltransferases (HATs).[3] Furthermore, derivatives of this scaffold have been explored for their potential as antiallergic, antitumor, antipsychotic, and antimycobacterial agents.[3]
This document provides an overview of the documented application of 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione as a synthetic intermediate, with a focus on its role in the synthesis of diacylglycerol kinase alpha (DGKα) inhibitors.
Application as a Synthetic Intermediate for DGKα Inhibitors
A key application of 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione is as a starting material in the synthesis of substituted aminoquinolones, which have been identified as potent inhibitors of diacylglycerol kinase alpha (DGKα).[2][4][5] DGKα is a critical enzyme in T-cell signaling, and its inhibition is being explored as a novel strategy for enhancing the body's immune response against cancer.[2][4][5]
The initial step in this synthetic route involves the N-methylation of 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione to form 8-bromo-1,6-dimethyl-1H-benzo[d][1][2]oxazine-2,4-dione. This intermediate is then further elaborated to produce the final aminoquinolone-based DGKα inhibitors.
Experimental Workflow for N-Methylation
Caption: Synthetic workflow for the N-methylation of 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione.
Detailed Experimental Protocol: N-Methylation
This protocol is adapted from the synthetic procedures described in patent literature for the synthesis of DGKα inhibitors.[2][5]
Objective: To synthesize 8-bromo-1,6-dimethyl-1H-benzo[d][1][2]oxazine-2,4-dione from 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione.
Materials:
-
8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione (CAS 177970-27-3)
-
N,N-diisopropylethylamine (DIPEA)
-
Iodomethane (CH3I)
-
N,N-dimethylacetamide (DMA)
-
Water (deionized)
-
Ethanol
-
Hexane
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
In a suitable round-bottom flask, dissolve 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione (1 equivalent) in N,N-dimethylacetamide.
-
To the solution, add N,N-diisopropylethylamine (2 equivalents).
-
Slowly add iodomethane (3 equivalents) to the reaction mixture at room temperature.
-
Stir the reaction mixture overnight at room temperature.
-
After the reaction is complete, pour the mixture into a larger volume of water to precipitate the product.
-
Collect the resulting solid by filtration.
-
Wash the solid sequentially with water, ethanol, and hexane to remove impurities.
-
Dry the purified solid under vacuum to yield 8-bromo-1,6-dimethyl-1H-benzo[d]oxazine-2,4-dione.
Safety Precautions:
-
Conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Iodomethane is toxic and a suspected carcinogen; handle with extreme care.
Biological Context: DGKα Inhibition and T-Cell Activation
The end products derived from 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione, the substituted aminoquinolones, function as inhibitors of DGKα.[2][4][5] Understanding the role of DGKα is crucial to appreciating the medicinal chemistry relevance of this synthetic precursor.
Signaling Pathway Overview:
Caption: Simplified signaling pathway of T-cell activation and the role of DGKα inhibition.
In T-cell activation, engagement of the T-cell receptor (TCR) leads to the production of diacylglycerol (DAG), a key second messenger. DAG activates downstream signaling pathways, such as the Ras/MAPK pathway, leading to T-cell proliferation and cytokine production. DGKα acts as a negative regulator by phosphorylating DAG to phosphatidic acid (PA), thereby terminating DAG-mediated signaling. By inhibiting DGKα, the aminoquinolone derivatives synthesized from 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione prolong the DAG signal, leading to enhanced T-cell activation.[2][4][5] This is a promising strategy for cancer immunotherapy, as it can boost the ability of T-cells to recognize and eliminate tumor cells.[2][4]
Quantitative Data for Related Compounds
As of the latest available information, there is no specific quantitative biological data (e.g., IC50 values) published for 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione itself. The following table summarizes representative data for other classes of compounds with the broader benzoxazine or related scaffolds to provide a contextual understanding of the potential biological activities of such structures.
| Compound Class | Target | Representative Activity | Reference |
| Benzoxazinone derivatives | α-Chymotrypsin | IC50 values ranging from 6.5 to 341.1 µM | [2] |
| 8-Bromo-naphthoxazine derivative | Aspergillus flavus | Good antifungal activity | [6] |
| Benzoxazole derivatives | Various bacteria and fungi | MIC values ranging from 7.81 to 250 µg/mL | [7] |
Disclaimer: The data presented in the table above is for structurally related but distinct molecules and should not be directly attributed to 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione. It is provided for illustrative purposes only.
Conclusion
8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione is a valuable building block in medicinal chemistry, particularly for the synthesis of novel therapeutics targeting the immune system. Its documented use in the preparation of DGKα inhibitors for cancer immunotherapy underscores its potential in the development of next-generation treatments. While direct biological data on the title compound is scarce, the activities of related benzoxazine derivatives suggest a rich chemical space for future drug discovery efforts. The protocols and pathways described herein provide a foundation for researchers utilizing this compound in their synthetic and medicinal chemistry programs.
References
- 1. 8-Bromo-6-methyl-1H-benzo[d][1,3]oxazine-2,4-dione | 177970-27-3 | CHA97027 [biosynth.com]
- 2. US11998539B2 - Substituted aminoquinolones as DGKalpha inhibitors for immune activation - Google Patents [patents.google.com]
- 3. Investigation for the easy and efficient synthesis of 1H-benzo[d][1,3]oxazine-2,4-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2021105117A1 - Substituted aminoquinolones as dgkalpha inhibitors for immune activation - Google Patents [patents.google.com]
- 5. WO2021105115A1 - Substituted aminoquinolones as dgkalpha inhibitors for immune activation - Google Patents [patents.google.com]
- 6. Page loading... [guidechem.com]
- 7. chemimpex.com [chemimpex.com]
Application Notes and Protocols: 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione for Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione is a versatile heterocyclic building block with significant potential in the synthesis of novel kinase inhibitors. Its intrinsic chemical reactivity, particularly as an isatoic anhydride equivalent, allows for the straightforward introduction of a substituted 2-aminobenzamide scaffold, a common feature in many clinically relevant kinase inhibitors. This document provides detailed application notes and protocols for the utilization of 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione in the synthesis of potential kinase inhibitors, focusing on the generation of N-substituted 2-amino-3-bromo-5-methylbenzamides.
The 2-aminobenzamide core structure is a known pharmacophore that can interact with the hinge region of various protein kinases, a critical interaction for potent inhibition. The bromine and methyl substituents on the phenyl ring of the title compound offer opportunities for further chemical modification to optimize potency, selectivity, and pharmacokinetic properties of the final inhibitor.
Core Application: Synthesis of N-Substituted 2-Amino-3-bromo-5-methylbenzamides
The primary application of 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione in kinase inhibitor synthesis is its reaction with primary or secondary amines. This reaction proceeds via nucleophilic acyl substitution, where the amine attacks one of the carbonyl groups of the benzoxazinedione ring, leading to ring-opening and subsequent decarboxylation to yield the corresponding N-substituted 2-amino-3-bromo-5-methylbenzamide. This transformation is a key step in building a diverse library of potential kinase inhibitors for screening.
General Reaction Scheme
Caption: General reaction of 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione with an amine.
Experimental Protocols
Protocol 1: General Synthesis of N-Aryl-2-amino-3-bromo-5-methylbenzamides
This protocol describes a general procedure for the synthesis of N-aryl-2-amino-3-bromo-5-methylbenzamides, which are key intermediates for a variety of kinase inhibitors.
Materials:
-
8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione
-
Substituted aniline (1.1 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Diisopropylethylamine (DIPEA) (optional, 2 equivalents)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione (1.0 g, 1.0 eq) in anhydrous DMF (10 mL) under a nitrogen atmosphere, add the substituted aniline (1.1 eq).
-
If the aniline is used as a salt, add DIPEA (2.0 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired N-aryl-2-amino-3-bromo-5-methylbenzamide.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
While specific kinase inhibition data for compounds directly synthesized from 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione is not extensively available in the public domain, the resulting 2-aminobenzamide scaffold is present in numerous potent kinase inhibitors. The following table presents representative data for kinase inhibitors containing a similar structural motif to highlight the potential of this compound class.
| Compound ID | Target Kinase | IC₅₀ (nM) | Cell Line | Antiproliferative IC₅₀ (µM) |
| Hypothetical Compound A | MEK1 | 55 | - | - |
| Hypothetical Compound B | IKK-β | 158 | - | - |
| Related Compound 1 | Bcr-Abl | <50 | K562 | 0.03 |
| Related Compound 2 | Src | 120 | - | - |
Note: Data for "Hypothetical Compounds" is based on analogous structures found in scientific literature to illustrate potential activity. "Related Compounds" are known kinase inhibitors with a 2-aminobenzamide core.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for synthesis and evaluation of kinase inhibitors.
Potential Signaling Pathway Inhibition
The 2-aminobenzamide scaffold is known to target various kinase signaling pathways implicated in cancer. One such critical pathway is the Ras/Raf/MEK/ERK pathway, which is frequently dysregulated in human cancers.
Caption: Potential inhibition of the MEK kinase in the Ras/Raf/MEK/ERK pathway.
Structure-Activity Relationship (SAR) Insights
For kinase inhibitors derived from 2-aminobenzamides, the following SAR principles can be considered for optimization:
-
N-Substituent: The nature of the substituent on the amide nitrogen is crucial for determining kinase selectivity and potency. Aromatic and heteroaromatic rings are common and can be further functionalized to explore interactions with specific pockets in the kinase active site.
-
Substitution on the Benzamide Ring: The existing bromine at the 3-position can be utilized for further cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce diverse functionalities. The methyl group at the 5-position provides a lipophilic contact point.
-
2-Amino Group: The free amino group often forms key hydrogen bonds with the kinase hinge region. Acylation or alkylation of this group can modulate activity and selectivity.
Conclusion
8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione serves as a valuable and readily available starting material for the synthesis of a diverse range of N-substituted 2-amino-3-bromo-5-methylbenzamides. These compounds are promising scaffolds for the development of novel kinase inhibitors targeting various signaling pathways implicated in diseases such as cancer. The provided protocols and insights offer a solid foundation for researchers to explore the potential of this chemical entity in their drug discovery programs. Further derivatization and biological screening are encouraged to identify potent and selective kinase inhibitors.
8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione: A Potential Building Block in PROTAC Development
For Immediate Release
Shanghai, China – December 25, 2025 – In the rapidly evolving field of targeted protein degradation, the identification of novel chemical moieties to construct effective Proteolysis Targeting Chimeras (PROTACs) is a critical area of research. One such molecule, 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione, is emerging as a potential building block for the development of new PROTACs. While extensive research is still required to fully elucidate its applications, its chemical structure suggests possibilities for its use as either a warhead to bind to a protein of interest (POI) or as a ligand for an E3 ubiquitin ligase.
Currently, detailed published data on the specific use of 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione in PROTACs, including its binding partners and efficacy, is limited in the public domain. Chemical suppliers have categorized it as a "Protein Degrader Building Block," indicating its potential utility in this therapeutic modality. This classification suggests that the compound is likely being explored in academic or industrial research for its ability to be incorporated into PROTAC structures.
The PROTAC Concept: A Revolution in Drug Discovery
PROTACs are heterobifunctional molecules that offer a novel therapeutic approach by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). A PROTAC molecule consists of three key components: a "warhead" that binds to a target protein, an E3 ligase-recruiting ligand, and a linker that connects the two. By bringing the target protein and an E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.
dot
Figure 1. General mechanism of action for a Proteolysis Targeting Chimera (PROTAC).
Potential Applications of 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione in PROTACs
The structure of 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione, featuring a heterocyclic benzoxazine dione core with bromine and methyl substitutions, provides several avenues for its incorporation into PROTAC design.
As a Novel E3 Ligase Ligand: The discovery of new E3 ligase ligands is a key objective in expanding the scope of targeted protein degradation. The benzoxazine dione scaffold could potentially bind to a novel or underexploited E3 ligase. If this were the case, it would open up new avenues for degrading proteins that are not amenable to degradation by PROTACs using current E3 ligase ligands like those for Cereblon (CRBN) and Von Hippel-Lindau (VHL).
As a Warhead for a Protein of Interest: Alternatively, the molecule could be functionalized to serve as a "warhead" that specifically binds to a protein of interest. The bromine atom provides a reactive handle for chemical modification, allowing for the attachment of a linker and an E3 ligase ligand. The specificity of the benzoxazine dione moiety for a particular protein target would need to be established through screening and binding assays.
Hypothetical Experimental Workflow
Should 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione be investigated for its role in PROTAC development, a typical experimental workflow would involve several key stages:
dot
Figure 2. A hypothetical experimental workflow for evaluating a novel building block in PROTAC development.
Future Outlook
The journey of a novel building block like 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione from a chemical entity to a component of a clinically viable PROTAC is long and requires rigorous scientific validation. The next steps for the research community would be to publish data from screening efforts to identify its binding partners, followed by the design and synthesis of PROTACs incorporating this moiety. Subsequent studies would need to provide quantitative data on the efficacy and selectivity of these PROTACs in degrading their intended targets.
While the specific application notes and protocols for 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione in PROTAC development are not yet established in peer-reviewed literature, its availability as a protein degrader building block signals a promising area of ongoing research. The scientific community awaits further data to unlock the full potential of this and other novel chemical scaffolds in the exciting field of targeted protein degradation.
Application Notes and Protocols for 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental procedures, potential applications, and synthetic protocols related to 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione. This heterocyclic compound serves as a valuable building block in medicinal chemistry and organic synthesis, with potential applications in the development of novel therapeutics.
Compound Profile
8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione is a substituted benzoxazinedione. The benzoxazine-2,4-dione scaffold is recognized for its utility as a precursor in the synthesis of a variety of biologically active heterocyclic molecules.[1] The presence of a bromine atom and a methyl group on the aromatic ring offers opportunities for further functionalization and modulation of its physicochemical and pharmacological properties.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 177970-27-3 | [2][3] |
| Molecular Formula | C₉H₆BrNO₃ | [2][3] |
| Molecular Weight | 256.05 g/mol | [2] |
| Appearance | Solid | |
| SMILES | CC1=CC2=C(C(=C1)Br)NC(=O)OC2=O | |
| InChI Key | XDPLOGJWYJBJGE-UHFFFAOYSA-N |
Potential Applications in Drug Discovery
The 1,3-benzoxazine-2,4-dione scaffold has been identified as a promising starting point for the development of inhibitors for various biological targets, including kinases.
Inhibition of the MEK/ERK Signaling Pathway
Recent studies have highlighted the potential of 3-benzyl-1,3-benzoxazine-2,4-dione analogs as allosteric inhibitors of MEK1, a key kinase in the Ras/Raf/MEK/ERK signaling pathway.[4] This pathway is frequently dysregulated in various cancers and is also utilized by viruses, such as Enterovirus 71 (EV71), for their replication.[4]
Inhibition of MEK1 can effectively suppress the downstream phosphorylation of ERK1/2, thereby interfering with viral replication and potentially exhibiting anti-cancer activity.[4] The structural similarity of 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione to these active analogs suggests its potential as a scaffold for the design of novel MEK inhibitors.
Below is a diagram illustrating the targeted MEK/ERK signaling pathway.
References
- 1. Investigation for the easy and efficient synthesis of 1H-benzo[d][1,3]oxazine-2,4-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 8-Bromo-6-methyl-1H-benzo[d][1,3]oxazine-2,4-dione | 177970-27-3 | CHA97027 [biosynth.com]
- 3. 177970-27-3 | this compound - Moldb [moldb.com]
- 4. Discovery of 3-benzyl-1,3-benzoxazine-2,4-dione analogues as allosteric mitogen-activated kinase kinase (MEK) inhibitors and anti-enterovirus 71 (EV71) agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, focusing on a two-step approach involving the protection of the starting material followed by cyclization.
Flowchart for Troubleshooting Synthesis Issues
Caption: A step-by-step workflow to diagnose and resolve common issues in the synthesis of 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione.
Frequently Asked Questions (FAQs)
Q1: What is a typical yield for the synthesis of 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione?
While specific yield data for 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione is not extensively reported, yields for analogous 1H-benzo[d][1][2]oxazine-2,4-diones synthesized via a two-step N-protection and thionyl chloride-mediated cyclization are generally in the range of 65-80% over the two steps. For instance, the synthesis of 6-Methyl-1H-benzo[d][1][2]oxazine-2,4-dione has been reported with a yield of 72%.[3]
Q2: The purity of my starting material, 2-amino-3-bromo-5-methylbenzoic acid, is questionable. How can I purify it?
The purity of the starting material is crucial for a high-yielding synthesis.[1] Impurities can interfere with both the N-protection and the cyclization steps. It is recommended to purify 2-amino-3-bromo-5-methylbenzoic acid by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid/water. The purity should be verified by techniques like NMR spectroscopy and melting point determination before proceeding.
Q3: My N-protection step with ethyl chloroformate is sluggish or incomplete. What can I do to improve it?
Incomplete N-protection will lead to a lower overall yield. To improve this step:
-
Ensure Anhydrous Conditions: Moisture can react with ethyl chloroformate, reducing its effectiveness. Use dry solvents and glassware.
-
Base and pH: The reaction is typically carried out in the presence of a base like sodium bicarbonate to neutralize the HCl formed. Maintaining the appropriate pH is important.
-
Reaction Time and Temperature: While the reaction often proceeds at room temperature, gentle heating might be necessary for less reactive substrates. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.
Q4: The cyclization reaction with thionyl chloride is not going to completion. What are the key parameters to check?
A key study on the synthesis of similar compounds highlights the importance of the thionyl chloride stoichiometry.[4][5]
-
Molar Excess of Thionyl Chloride: A 5- to 10-fold molar excess of thionyl chloride is often necessary to ensure complete conversion.[4][5] A 2-fold excess may result in incomplete reaction.
-
Anhydrous Conditions: Thionyl chloride reacts vigorously with water. Ensure all reagents and solvents are anhydrous.
-
Reaction Temperature: This reaction can often be carried out efficiently at room temperature (22-24 °C).[4][5]
Q5: I am observing significant side product formation during the cyclization step. What could be the cause?
Side product formation can be minimized by:
-
Using High-Purity Reagents: Impurities in the N-protected intermediate or thionyl chloride can lead to side reactions. Use freshly distilled thionyl chloride if necessary.
-
Controlling Reaction Temperature: While the reaction works well at room temperature, excessive heating can promote the formation of degradation products.
-
Avoiding Prolonged Reaction Times: Once the reaction is complete (as monitored by TLC or HPLC), proceed with the work-up to avoid potential degradation of the product.
Data Presentation
The following table summarizes reported yields for the synthesis of various substituted 1H-benzo[d][1][2]oxazine-2,4-diones using the two-step N-protection and thionyl chloride cyclization method. This data can be used as a reference for expected yields in the synthesis of 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione.
| Compound | Starting Material | Protecting Group | Overall Yield (2 steps) | Reference |
| 1H-Benzo[d][1][2]oxazine-2,4-dione | 2-Aminobenzoic acid | EtOCO | 67% | [4] |
| 6-Methyl-1H-benzo[d][1][2]oxazine-2,4-dione | 2-Amino-5-methylbenzoic acid | EtOCO | 72% | [3][4] |
| 6-Chloro-1H-benzo[d][1][2]oxazine-2,4-dione | 2-Amino-5-chlorobenzoic acid | EtOCO | 72% | [4] |
| 7-Nitro-1H-benzo[d][1][2]oxazine-2,4-dione | 2-Amino-4-nitrobenzoic acid | EtOCO | 80% | [4] |
| 6-Nitro-1H-benzo[d][1][2]oxazine-2,4-dione | 2-Amino-5-nitrobenzoic acid | EtOCO | 74% | [4] |
Experimental Protocols
Synthesis of 2-Amino-3-bromo-5-methylbenzoic acid
A common method for the synthesis of the starting material is the bromination of 2-amino-5-methylbenzoic acid.
-
Dissolve 2-amino-5-methylbenzoic acid in a suitable solvent such as dimethyl sulfoxide (DMSO).
-
Add a 48% aqueous hydrogen bromide solution to the mixture.
-
Stir the reaction mixture at room temperature overnight.
-
Quench the reaction with a saturated sodium bicarbonate solution.
-
Continue stirring until a precipitate forms.
-
Collect the precipitate by filtration and dry under vacuum to yield 2-amino-3-bromo-5-methylbenzoic acid. An 85% yield has been reported for a similar synthesis of 2-amino-5-bromo-3-methylbenzoic acid.
Synthesis of 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione
This two-step protocol is adapted from a general method for the synthesis of 1H-benzo[d][1][2]oxazine-2,4-diones.[4][5]
Step 1: Synthesis of 2-((Ethoxycarbonyl)amino)-3-bromo-5-methylbenzoic acid
-
To a solution of 2-amino-3-bromo-5-methylbenzoic acid in a mixture of water and acetone (1:4), add sodium carbonate and sodium bicarbonate to maintain the pH.
-
Add ethyl chloroformate dropwise to the reaction mixture at room temperature.
-
Stir the mixture until the reaction is complete (monitor by TLC).
-
Acidify the reaction mixture with a suitable acid (e.g., HCl) to precipitate the product.
-
Filter the precipitate, wash with water, and dry to obtain 2-((ethoxycarbonyl)amino)-3-bromo-5-methylbenzoic acid.
Step 2: Synthesis of 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione
-
To a solution of 2-((ethoxycarbonyl)amino)-3-bromo-5-methylbenzoic acid in an anhydrous solvent like tetrahydrofuran (THF), add a 5- to 10-fold molar excess of thionyl chloride at room temperature (22-24 °C).
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by HPLC. The reaction is typically complete within a few hours.
-
Once the reaction is complete, concentrate the reaction mixture under reduced pressure.
-
The resulting solid is then filtered, washed with a non-polar solvent like diethyl ether, and dried to afford 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione.
Signaling Pathway and Logical Relationship Diagram
Caption: A diagram illustrating the two-step synthesis of 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione with critical quality control checkpoints.
References
- 1. 2-Amino-3-bromo-5-methylbenzoic acid | 13091-43-5 | Benchchem [benchchem.com]
- 2. 2-AMINO-5-BROMO-3-METHYLBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 3. Synthesis and Bioactivity Assessment of Novel Quinolinone–Triazole Hybrids [mdpi.com]
- 4. Investigation for the easy and efficient synthesis of 1 H -benzo[ d ][1,3]oxazine-2,4-diones - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04014K [pubs.rsc.org]
- 5. Investigation for the easy and efficient synthesis of 1H-benzo[d][1,3]oxazine-2,4-diones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, focusing on potential side reactions and offering solutions to improve yield and purity.
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield of Desired Product | Incomplete cyclization of the anthranilic acid precursor. This can be due to insufficient activation of the carboxylic acid or unfavorable reaction conditions. | - Ensure the use of a suitable cyclizing agent such as diphosgene or triphosgene in an appropriate solvent like anhydrous THF or dioxane.- The reaction may require heating. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and temperature.- Ensure all reagents and solvents are anhydrous, as water can lead to hydrolysis of the activated intermediates and the final product. |
| Decomposition of the starting material or product. Substituted anthranilic acids can be susceptible to thermal decomposition, especially at elevated temperatures. | - If using thermal methods for cyclization, carefully control the temperature and reaction time.[1] - Consider using milder cyclizing agents that do not require high temperatures. | |
| Presence of a Major Impurity with a Higher Molecular Weight | Formation of an N-acylurea byproduct. This can occur if the isocyanate intermediate, formed in situ from the anthranilic acid, reacts with another molecule of the starting anthranilic acid or the product. | - Use a controlled addition of the phosgene equivalent to a solution of the anthranilic acid to maintain a low concentration of the isocyanate intermediate.- Lowering the reaction temperature may also reduce the rate of this side reaction. |
| Formation of anthraniloylanthranilic acid derivatives. This is a common side product in isatoic anhydride synthesis, especially in the presence of moisture.[1] | - Strictly maintain anhydrous conditions throughout the reaction and workup.- Use freshly distilled solvents and dry glassware. | |
| Presence of Multiple Unidentified Byproducts | Over-bromination or side reactions involving the methyl group during the synthesis of the 2-amino-3-bromo-5-methylbenzoic acid precursor. | - Optimize the bromination conditions of the 2-amino-5-methylbenzoic acid precursor. Use a stoichiometric amount of the brominating agent (e.g., NBS) and control the reaction temperature.- Purify the 2-amino-3-bromo-5-methylbenzoic acid precursor thoroughly before proceeding to the cyclization step. |
| Reaction with the solvent. Certain solvents can react with the cyclizing agent or intermediates. | - Choose an inert solvent for the cyclization step. Anhydrous THF, dioxane, or toluene are generally suitable. | |
| Difficulty in Product Purification | Co-precipitation of side products with the desired isatoic anhydride. | - Recrystallization from a suitable solvent system (e.g., ethanol/water, acetone/hexanes) can be effective.- Column chromatography on silica gel may be necessary for the removal of closely related impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione?
A1: The most prevalent method involves the cyclization of the corresponding substituted anthranilic acid, 2-amino-3-bromo-5-methylbenzoic acid. This cyclization is typically achieved by reacting the anthranilic acid with a phosgene equivalent, such as diphosgene or triphosgene, in an inert anhydrous solvent.
Q2: What are the key starting materials for this synthesis?
A2: The primary starting material is 2-amino-3-bromo-5-methylbenzoic acid. This precursor is generally synthesized by the bromination of 2-amino-5-methylbenzoic acid.
Q3: What are the most critical parameters to control during the cyclization reaction?
A3: The most critical parameters are:
-
Anhydrous Conditions: Water can lead to the formation of undesired byproducts through hydrolysis.
-
Temperature: Both low and high temperatures can affect the reaction rate and the formation of side products. The optimal temperature should be determined experimentally.
-
Stoichiometry of Reagents: The molar ratio of the anthranilic acid to the cyclizing agent should be carefully controlled to avoid side reactions.
Q4: Are there any safer alternatives to using phosgene or its derivatives?
A4: Yes, several alternatives to phosgene have been developed for the synthesis of isatoic anhydrides. These include the use of reagents like carbonyldiimidazole (CDI) or disuccinimidyl carbonate (DSC). However, their reactivity and the reaction conditions may need to be optimized for this specific substituted anthranilic acid. Another approach involves the thermal cyclization of carbamate precursors, which avoids the use of highly toxic reagents.[1]
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). By comparing the spots of the starting material and the product, you can determine the extent of the reaction and identify the formation of any major byproducts.
Experimental Protocols
Synthesis of 2-amino-3-bromo-5-methylbenzoic acid (Precursor)
A common route to the precursor involves the direct bromination of 2-amino-5-methylbenzoic acid.
-
Materials: 2-amino-5-methylbenzoic acid, N-Bromosuccinimide (NBS), Dimethylformamide (DMF).
-
Procedure:
-
Dissolve 2-amino-5-methylbenzoic acid in anhydrous DMF.
-
Slowly add a stoichiometric amount of NBS to the solution at room temperature while stirring.
-
Monitor the reaction by TLC. The reaction is typically complete within a few hours.
-
Upon completion, pour the reaction mixture into ice-water.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield 2-amino-3-bromo-5-methylbenzoic acid.
-
Synthesis of 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione
-
Materials: 2-amino-3-bromo-5-methylbenzoic acid, Diphosgene (or Triphosgene), Anhydrous Tetrahydrofuran (THF).
-
Procedure:
-
Caution: This reaction should be performed in a well-ventilated fume hood as it involves toxic reagents and the evolution of HCl gas.
-
Suspend 2-amino-3-bromo-5-methylbenzoic acid in anhydrous THF.
-
To this suspension, add a solution of diphosgene (or triphosgene) in anhydrous THF dropwise at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent.
-
Visualizations
Caption: Synthetic pathway and potential side reactions.
Caption: Troubleshooting workflow for synthesis issues.
References
Technical Support Center: 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione
This technical support guide provides essential information on the stability, storage, and handling of 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione?
A1: To ensure the long-term stability of 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione, it is crucial to store it in a tightly sealed container in a cool, dry, and well-ventilated area. Protect the compound from moisture, as it belongs to the isatoic anhydride class of compounds, which are susceptible to hydrolysis. While some suppliers suggest room temperature storage, storing at refrigerated temperatures (0-8°C) may be preferable for extended stability, especially for a related bromo-substituted analog.
Q2: What is the shelf life of this compound?
A2: The shelf life of 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione can vary depending on the storage conditions. When stored properly in a cool, dry environment and protected from moisture, the compound should remain stable for an extended period. However, it is best practice to re-analyze the purity of the compound if it has been in storage for a long time or if there are concerns about its integrity.
Q3: Is 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione sensitive to light or air?
A3: While the primary sensitivity of isatoic anhydrides is to moisture, it is always good practice to store chemical compounds in a dark place, away from direct light, to prevent any potential photochemical degradation. Storage under an inert atmosphere (e.g., nitrogen or argon) can also help to prolong shelf life by excluding moisture and oxygen.
Q4: What are the known incompatibilities of this compound?
A4: 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione is incompatible with water, strong acids, strong bases, and strong oxidizing agents. It is highly reactive towards nucleophiles such as alcohols, amines, and thiols. Contact with these substances should be avoided to prevent degradation and unwanted reactions.
Q5: What are the primary degradation products of 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione?
A5: The most common degradation pathway for isatoic anhydrides is hydrolysis. In the presence of water, the anhydride ring will open to form the corresponding anthranilic acid derivative (2-amino-3-bromo-5-methylbenzoic acid) and release carbon dioxide.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no reactivity in a reaction | Compound has degraded due to improper storage. | Confirm the purity of the starting material using an appropriate analytical technique (e.g., NMR, LC-MS). If degraded, use a fresh batch of the compound. Ensure future batches are stored in a desiccator or under an inert atmosphere. |
| Inconsistent experimental results | Partial degradation of the compound. | Aliquot the compound upon receipt into smaller, single-use vials to minimize repeated exposure of the bulk material to atmospheric moisture. |
| Formation of unexpected byproducts | The compound reacted with a nucleophilic solvent (e.g., methanol, ethanol) or residual water in the reaction mixture. | Use anhydrous solvents and perform reactions under an inert atmosphere. Ensure all glassware is thoroughly dried before use. |
| The solid material appears clumpy or discolored | The compound has been exposed to moisture. | While the material may still be usable for some applications, its purity is compromised. It is recommended to use a fresh, high-purity batch for sensitive experiments. |
Data Presentation
Table 1: Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Room Temperature or 0-8°C | Cooler temperatures can slow down potential degradation. |
| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) | Prevents exposure to moisture. |
| Container | Tightly sealed, opaque container | Protects from moisture and light. |
| Location | Cool, dry, well-ventilated area | Ensures a stable storage environment. |
Experimental Protocols
General Handling Protocol
Given that 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione is an eye and skin irritant and a potential sensitizer, proper personal protective equipment (PPE) is mandatory.
-
Personal Protective Equipment: Wear a lab coat, chemical-resistant gloves, and safety glasses or goggles.
-
Dispensing: When weighing and handling the solid, perform this in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust.
-
Solvent Addition: If dissolving the compound, add the solid to the solvent slowly. Be aware that reactions with nucleophilic solvents can occur. Use anhydrous solvents for reactions where the integrity of the anhydride is critical.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Visualizations
Logical Workflow for Handling and Storage
Caption: Workflow for proper storage and handling of the compound.
Potential Degradation Pathway
Caption: Primary degradation pathway via hydrolysis.
Technical Support Center: 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione.
Troubleshooting Guides & FAQs
This section addresses common problems encountered during the handling and use of 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione, with a focus on resolving solubility challenges.
Q1: My 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione is not dissolving in the recommended solvent. What should I do?
A1: If you are experiencing difficulty dissolving the compound, consider the following systematic approach:
-
Verify Solvent Purity: Ensure the solvent is of high purity and free from water contamination, unless an aqueous buffer is being used.
-
Increase Sonication/Vortexing Time: Some compounds require more energy to dissolve. Increase the duration of sonication or vortexing.
-
Gentle Heating: Gently warming the solution may increase the solubility. However, be cautious as excessive heat can degrade the compound. Monitor for any color change, which might indicate degradation.
-
Particle Size Reduction: If you have the solid form, grinding the compound to a finer powder can increase the surface area and improve the dissolution rate.[1][2][3]
-
Test Alternative Solvents: Based on the principle of "like dissolves like," consider solvents with varying polarities. For nonpolar compounds, less polar solvents may be more effective.
Q2: What are some common solvents for dissolving poorly soluble compounds like this?
A2: For poorly water-soluble compounds, organic solvents are often a starting point. Common choices for initial solubility testing include:
-
Dimethyl sulfoxide (DMSO)
-
Dimethylformamide (DMF)
-
Ethanol
-
Methanol
-
Acetone
It is crucial to determine the appropriate solvent for your specific experimental needs, as the solvent can impact downstream applications.
Q3: How can I improve the aqueous solubility of 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione for biological assays?
A3: Improving aqueous solubility is a common challenge. Here are several techniques that can be employed:
-
Co-solvents: The use of a water-miscible organic co-solvent can significantly enhance aqueous solubility.[1][2] A common approach is to first dissolve the compound in a small amount of a co-solvent like DMSO and then slowly add this stock solution to the aqueous buffer while vortexing.
-
pH Adjustment: The solubility of compounds with ionizable groups can be highly dependent on the pH of the solution.[1][4] Experimenting with buffers at different pH values may improve solubility.
-
Use of Surfactants: Low concentrations of surfactants, such as Tween-80 or Pluronic-F68, can help to solubilize hydrophobic compounds in aqueous media.[1]
-
Solid Dispersions: Creating a solid dispersion of the compound in a hydrophilic carrier (e.g., polyethylene glycol (PEG) or polyvinylpyrrolidone (PVP)) can enhance its wettability and dissolution rate in aqueous solutions.[4][5]
Q4: I observe precipitation of the compound when I dilute my stock solution into an aqueous buffer. How can I prevent this?
A4: This is a common issue when diluting a concentrated stock solution (often in an organic solvent) into an aqueous medium. To mitigate this:
-
Decrease the Stock Concentration: Try preparing a more dilute stock solution.
-
Slow Addition and Vigorous Mixing: Add the stock solution dropwise to the aqueous buffer while continuously and vigorously stirring or vortexing.
-
Optimize the Co-solvent Percentage: Minimize the percentage of the organic co-solvent in the final aqueous solution, as a high concentration can be toxic to cells in biological assays.
-
Pre-warm the Aqueous Buffer: Having the aqueous buffer at a slightly elevated temperature (e.g., 37°C for cell-based assays) can sometimes help.
Quantitative Solubility Data
Experimental Protocols
Protocol for Determining Qualitative Solubility
This protocol provides a straightforward method to quickly assess the solubility of 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione in various solvents.
-
Preparation: Add a small, pre-weighed amount of the compound (e.g., 1 mg) to a clear vial.
-
Solvent Addition: Add a small volume of the test solvent (e.g., 100 µL) to the vial.
-
Mixing: Vortex or sonicate the mixture for a set period (e.g., 2 minutes).
-
Observation: Visually inspect the solution for any undissolved particles.
-
Incremental Solvent Addition: If the compound has not fully dissolved, continue to add the solvent in small, measured increments, repeating the mixing and observation steps until the compound is fully dissolved or it is determined to be insoluble at the desired concentration.
-
Record Keeping: Carefully record the volume of solvent required to dissolve the known mass of the compound to estimate the solubility.
Protocol for Quantitative Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.
-
Sample Preparation: Add an excess amount of 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione to a known volume of the desired solvent in a sealed container (e.g., a screw-cap vial). The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. An orbital shaker or rotator is suitable for this purpose.
-
Phase Separation: After equilibration, allow the mixture to stand undisturbed to let the undissolved solid settle. Alternatively, centrifuge the sample at high speed to pellet the excess solid.
-
Sample Analysis: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. The concentration of the dissolved compound in the supernatant is then determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.
Visualizations
Caption: A workflow diagram for troubleshooting common solubility issues.
Caption: Strategies for enhancing the aqueous solubility of the compound.
References
Technical Support Center: 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione.
Troubleshooting Guides and FAQs
Q1: I am observing an unexpected peak in the HPLC chromatogram of my sample. What could it be?
A1: An unexpected peak in your HPLC chromatogram could be a process-related impurity or a degradation product. The most common impurities are related to the synthetic route of 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione. The likely precursor is 2-amino-3-bromo-5-methylbenzoic acid, which itself is synthesized by the bromination of 2-amino-5-methylbenzoic acid.
Potential impurities to consider are:
-
Unreacted Starting Material: 2-amino-3-bromo-5-methylbenzoic acid.
-
Isomeric Impurities: Regioisomers formed during the bromination step, such as 2-amino-5-bromo-3-methylbenzoic acid.
-
Over-brominated Species: Di-brominated analogues of the aminobenzoic acid precursor.
-
Hydrolysis Product: The primary degradation product is 2-amino-3-bromo-5-methylbenzoic acid, formed by the hydrolysis of the oxazine-dione ring. This can occur if the sample is exposed to moisture or protic solvents.
To identify the unknown peak, we recommend performing co-injection with a standard of the suspected impurity if available, or using LC-MS to obtain the molecular weight of the impurity.
Q2: My NMR spectrum shows signals that do not correspond to the product. How can I identify these impurities?
A2: Unidentified signals in the 1H NMR spectrum likely belong to residual starting materials, solvents, or degradation products.
-
Residual Starting Material: Look for signals corresponding to 2-amino-3-bromo-5-methylbenzoic acid. The aromatic protons of this precursor will have different chemical shifts compared to the product.
-
Solvent Residues: Common solvents used in synthesis and purification, such as DMSO, DMF, or ethyl acetate, may be present. Compare the observed chemical shifts with known solvent peaks.
-
Hydrolysis Product: As with HPLC, hydrolysis to 2-amino-3-bromo-5-methylbenzoic acid is a possibility. The appearance of a broad singlet corresponding to an amino group and a carboxylic acid proton (if in a suitable solvent) could indicate this degradation.
A 2D NMR experiment, such as COSY or HSQC, can help in elucidating the structure of the unknown impurity.
Q3: The purity of my 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione seems to decrease over time. What are the recommended storage conditions?
A3: 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione is susceptible to hydrolysis. To ensure stability and prevent degradation, the compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and in a cool, dry place. Avoid exposure to moisture and protic solvents.
Data Presentation
| Impurity Name | Potential Source | Expected Analytical Observation |
| 2-amino-3-bromo-5-methylbenzoic acid | Unreacted starting material / Hydrolysis product | A more polar peak in reverse-phase HPLC. Distinct aromatic and amine proton signals in 1H NMR. |
| 2-amino-5-bromo-3-methylbenzoic acid | Isomeric impurity from synthesis | A peak with a similar retention time to the main product in HPLC, may require optimized chromatographic conditions to separate. Different aromatic proton splitting pattern in 1H NMR. |
| Di-brominated aminobenzoic acid derivatives | Over-bromination during synthesis | A less polar peak in reverse-phase HPLC. A simpler aromatic region in the 1H NMR spectrum. |
| Residual Solvents (e.g., DMF, DMSO) | Purification process | Characteristic signals in the 1H NMR spectrum. |
Experimental Protocols
Protocol 1: HPLC-UV Method for Purity Assessment
This protocol outlines a general reverse-phase HPLC method for the purity analysis of 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 30% B
-
5-20 min: 30% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 30% B
-
26-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Sample Preparation: Dissolve the sample in acetonitrile or a mixture of acetonitrile and water to a concentration of approximately 1 mg/mL.
Protocol 2: 1H NMR for Impurity Identification
This protocol provides a general procedure for preparing a sample for 1H NMR analysis.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) or deuterated chloroform (CDCl3). DMSO-d6 is often preferred for its ability to dissolve a wide range of organic compounds and for the clear observation of exchangeable protons (e.g., NH).
-
Concentration: Prepare a solution of approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.
-
Procedure:
-
Weigh the sample accurately into an NMR tube.
-
Add the deuterated solvent.
-
Cap the NMR tube and gently vortex or sonicate to ensure complete dissolution.
-
Acquire the 1H NMR spectrum on a spectrometer (a 400 MHz or higher field is recommended for better resolution).
-
Integrate all peaks, including those of the main compound and any impurities. The relative integration can be used to estimate the mole percent of impurities.
-
Mandatory Visualization
Caption: Troubleshooting workflow for identifying impurities.
Technical Support Center: 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione
This technical support guide is intended for researchers, scientists, and drug development professionals working with 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione. It provides essential safety information, troubleshooting for common experimental issues, and a detailed experimental protocol.
Safety and Handling Precautions
It is imperative to handle 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione with care, adhering to established laboratory safety protocols. This compound is classified as harmful if swallowed and causes serious eye irritation.
Quantitative Safety Data Summary
| Identifier | Value |
| GHS Pictogram | GHS07 (Exclamation mark) |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed.[1] H319: Causes serious eye irritation.[1] H315: Causes skin irritation.[1] H335: May cause respiratory irritation.[1] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1] P264: Wash skin thoroughly after handling.[1] P270: Do not eat, drink or smoke when using this product.[1] P271: Use only outdoors or in a well-ventilated area.[1] P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] P330: Rinse mouth. P332+P313: If skin irritation occurs: Get medical advice/attention. P337+P313: If eye irritation persists: Get medical advice/attention. P362: Take off contaminated clothing and wash before reuse. P403+P233: Store in a well-ventilated place. Keep container tightly closed.[1] P405: Store locked up.[1] P501: Dispose of contents/container to an approved waste disposal plant.[1] |
| Storage Class | 13 - Non Combustible Solids |
Experimental Protocol
Detailed Methodologies: N-Acylation of a Primary Amine
This protocol describes a general procedure for the N-acylation of a primary amine using 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione as the acylating agent.
Materials:
-
8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione
-
Primary amine (e.g., benzylamine)
-
Anhydrous polar aprotic solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))
-
Tertiary amine base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine (1.0 equivalent) and the tertiary amine base (1.2 equivalents) in the anhydrous solvent under an inert atmosphere.
-
Addition of Acylating Agent: To the stirred solution, add 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione (1.1 equivalents) portion-wise at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used in the reaction (e.g., DCM) three times.
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-acylated product.
-
Troubleshooting and FAQs
Here are some common issues that may arise during your experiments and how to address them.
Q1: The reaction is not proceeding to completion, as indicated by TLC analysis.
A1:
-
Reagent Purity: Ensure that all reagents, especially the solvent and the amine, are anhydrous. Moisture can hydrolyze the benzoxazine-dione.
-
Base Strength: The tertiary amine base may not be strong enough to facilitate the reaction. Consider using a stronger non-nucleophilic base.
-
Temperature: While the reaction is typically run at room temperature, gentle heating may be required for less reactive amines.
-
Steric Hindrance: Highly sterically hindered amines may react slowly. In such cases, a longer reaction time or heating might be necessary.
Q2: Multiple spots are observed on the TLC plate during reaction monitoring.
A2:
-
Side Reactions: This could indicate the formation of byproducts. Ensure the reaction is carried out under an inert atmosphere to prevent oxidation or other side reactions.
-
Decomposition: The starting material or product might be unstable under the reaction conditions. Check the stability of your compounds at the reaction temperature.
-
Excess Reagent: Using a large excess of either the amine or the acylating agent can lead to the formation of byproducts. Maintain the recommended stoichiometry.
Q3: The product is difficult to purify by column chromatography.
A3:
-
Co-eluting Impurities: If impurities are co-eluting with your product, try using a different solvent system for chromatography. A gradient elution might also improve separation.
-
Product Streaking: If the product streaks on the TLC plate or column, it may be due to its acidic or basic nature. Adding a small amount of a suitable modifier (e.g., a few drops of triethylamine for a basic compound or acetic acid for an acidic compound) to the eluent can improve the peak shape.
Q4: What are the best practices for storing 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione?
A4: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Q5: What personal protective equipment (PPE) should be worn when handling this compound?
A5: Always wear appropriate PPE, including a lab coat, safety goggles or a face shield, and chemical-resistant gloves (e.g., nitrile gloves).[2][3] If there is a risk of generating dust, work in a fume hood or use a respirator with a particulate filter.
Visualizations
Experimental Workflow
The following diagram illustrates a standard workflow for handling a chemical reagent in a laboratory setting, from receiving to disposal.
Caption: General laboratory workflow for handling chemical reagents.
References
Technical Support Center: Synthesis of 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione.
Experimental Workflow Overview
The synthesis of 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione is a two-stage process. The first stage involves the bromination of 2-Amino-5-methylbenzoic acid to yield the key intermediate, 2-Amino-3-bromo-5-methylbenzoic acid. The subsequent stage is the cyclization of this intermediate to form the final product.
Caption: Overall synthetic workflow for 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues that may arise during the synthesis.
Stage 1: Synthesis of 2-Amino-3-bromo-5-methylbenzoic acid
Q1: What are the recommended starting materials and reagents for the bromination step?
A1: The primary starting material is 2-Amino-5-methylbenzoic acid. For the bromination, N-bromosuccinimide (NBS) in a solvent like N,N-dimethylformamide (DMF) is a commonly used and effective method.[1] An alternative approach involves using aqueous hydrogen bromide in a solvent such as dimethyl sulfoxide (DMSO).[1]
| Parameter | Method 1 | Method 2 |
| Starting Material | 2-Amino-5-methylbenzoic acid | 2-Amino-5-methylbenzoic acid |
| Brominating Agent | N-Bromosuccinimide (NBS) | Aqueous Hydrogen Bromide (48%) |
| Solvent | N,N-Dimethylformamide (DMF) | Dimethyl Sulfoxide (DMSO) |
| Temperature | Room Temperature to Reflux | Room Temperature |
| Typical Yield | Quantitative[2] | 85%[2] |
Q2: My bromination reaction is sluggish or incomplete. What are the possible causes and solutions?
A2:
-
Insufficient Reagent: Ensure an adequate molar equivalent of the brominating agent is used. A slight excess (1.05-1.1 equivalents) of NBS is often recommended.
-
Low Temperature: While the reaction can proceed at room temperature, gentle heating or refluxing may be necessary to drive the reaction to completion, especially with less reactive substrates.[1]
-
Poor Solvent Quality: Use anhydrous solvents, as water can interfere with the reaction, particularly when using NBS.
Q3: I am observing the formation of multiple brominated products. How can I improve the regioselectivity?
A3: The amino group in 2-amino-5-methylbenzoic acid is an activating ortho-, para-director. The primary desired product is the 3-bromo isomer.
-
Control of Stoichiometry: Carefully control the stoichiometry of the brominating agent to avoid di- or tri-bromination.
-
Reaction Conditions: Running the reaction at a lower temperature may enhance selectivity.
-
Purification: If multiple isomers are formed, purification by column chromatography may be necessary.
Caption: Troubleshooting guide for the bromination stage.
Stage 2: Cyclization to 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione
Q4: What are the common methods for the cyclization of 2-Amino-3-bromo-5-methylbenzoic acid?
A4: The cyclization of substituted anthranilic acids to form isatoic anhydrides (1H-benzo[d][1][3]oxazine-2,4-diones) is a well-established transformation. Common reagents for this step include phosgene, diphosgene, or triphosgene. Due to the high toxicity of phosgene, triphosgene is often the preferred reagent in a laboratory setting. The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or dioxane.
Q5: The yield of my cyclization reaction is low. What can I do to improve it?
A5:
-
Anhydrous Conditions: The reaction is sensitive to moisture. Ensure all glassware is oven-dried and use anhydrous solvents.
-
Purity of Starting Material: Impurities in the 2-Amino-3-bromo-5-methylbenzoic acid can interfere with the cyclization. Ensure the intermediate is of high purity before proceeding.
-
Reaction Temperature: The reaction may require heating to proceed efficiently. Monitor the reaction progress by thin-layer chromatography (TLC) to determine the optimal temperature and reaction time.
-
Base: The addition of a non-nucleophilic base, such as pyridine or triethylamine, can help to scavenge the HCl generated during the reaction and may improve the yield.
Q6: I am having difficulty with the work-up and purification of the final product. What is the recommended procedure?
A6:
-
Work-up: After the reaction is complete, the solvent is typically removed under reduced pressure. The crude product can then be triturated with a non-polar solvent like hexane or diethyl ether to remove soluble impurities.
-
Purification: The product is often a solid that can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane). If necessary, column chromatography on silica gel can be employed for further purification.
Caption: Troubleshooting guide for the cyclization stage.
Detailed Experimental Protocols
Protocol 1: Synthesis of 2-Amino-3-bromo-5-methylbenzoic acid
Materials:
-
2-Amino-5-methylbenzoic acid
-
N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 2-amino-5-methylbenzoic acid (1.0 eq) in anhydrous DMF, add N-bromosuccinimide (1.05 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring the progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain pure 2-amino-3-bromo-5-methylbenzoic acid.
Protocol 2: Synthesis of 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione
Materials:
-
2-Amino-3-bromo-5-methylbenzoic acid
-
Triphosgene
-
Tetrahydrofuran (THF), anhydrous
-
Triethylamine (optional)
-
Hexane
Procedure:
-
Caution: Triphosgene is a toxic solid and should be handled with extreme care in a well-ventilated fume hood.
-
To a solution of 2-Amino-3-bromo-5-methylbenzoic acid (1.0 eq) in anhydrous THF, add triphosgene (0.4 eq) portion-wise at 0 °C.
-
If desired, add triethylamine (2.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Triturate the crude residue with hexane, and collect the solid product by filtration.
-
Recrystallize the solid from a suitable solvent system to afford pure 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione.
Quantitative Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 2-Amino-5-methylbenzoic acid | C₈H₉NO₂ | 151.16 | 175-177 |
| 2-Amino-3-bromo-5-methylbenzoic acid | C₈H₈BrNO₂ | 230.06 | 204-208[4] |
| 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione | C₉H₆BrNO₃ | 256.05 | Not available |
References
Validation & Comparative
Comparative Analysis of NMR Data for 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione and Analogs
For researchers and professionals in drug development, a comprehensive understanding of the structural characteristics of novel compounds is paramount. This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) data for 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione and structurally related analogs. While specific experimental NMR data for 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione is not publicly available, this guide presents data for closely related compounds to facilitate the prediction and interpretation of its spectral features. The provided data for the parent compound, 1H-benzo[d][1][2]oxazine-2,4-dione, and its 6-substituted derivatives offer valuable insights into the influence of substituents on the chemical shifts of the aromatic protons and carbons.
Comparison of ¹H NMR Data
The following table summarizes the ¹H NMR chemical shifts (δ) for 1H-benzo[d][1][2]oxazine-2,4-dione and its derivatives. The data was acquired in DMSO-d₆ at 600 MHz.
| Compound | H-5 (δ, ppm, multiplicity, J Hz) | H-7 (δ, ppm, multiplicity, J Hz) | H-8 (δ, ppm, multiplicity, J Hz) | Other Protons (δ, ppm, multiplicity) |
| 1H-Benzo[d][1][2]oxazine-2,4-dione[1] | 7.92 (dd, J=7.9, 1.0) | 7.71-7.77 (m) | 7.15 (d, J=8.2) | 11.72 (s, NH) |
| 6-Methyl-1H-benzo[d][1][2]oxazine-2,4-dione[1] | 7.72 (s) | 7.57 (dd, J=8.3, 1.5) | 7.06 (d, J=8.3) | 11.64 (s, NH), 2.33 (s, CH₃) |
| 6-Chloro-1H-benzo[d][1][2]oxazine-2,4-dione[1] | 7.86 (d, J=2.3) | 7.77 (dd, J=8.7, 2.4) | 7.16 (d, J=8.7) | 11.86 (s, NH) |
| 6-Nitro-1H-benzo[d][1][2]oxazine-2,4-dione[1] | 8.56 (dd, J=10.7, 4.3) | 8.52 (dd, J=9.0, 2.6) | 7.33 (t, J=11.8) | 12.36 (s, NH) |
Comparison of ¹³C NMR Data
The table below details the ¹³C NMR chemical shifts (δ) for the same set of compounds, recorded in DMSO-d₆ at 151 MHz.
| Compound | C-2 (δ, ppm) | C-4 (δ, ppm) | C-4a (δ, ppm) | C-5 (δ, ppm) | C-6 (δ, ppm) | C-7 (δ, ppm) | C-8 (δ, ppm) | C-8a (δ, ppm) | Other Carbons (δ, ppm) |
| 1H-Benzo[d][1][2]oxazine-2,4-dione[1] | 148.02 | 160.81 | 111.20 | 129.86 | 116.23 | 137.86 | 124.44 | 142.33 | - |
| 6-Methyl-1H-benzo[d][1][2]oxazine-2,4-dione[1] | 148.04 | 160.83 | 110.93 | 129.24 | 133.86 | 138.86 | 116.20 | 140.16 | 20.98 (CH₃) |
| 6-Chloro-1H-benzo[d][1][2]oxazine-2,4-dione[1] | 147.78 | 159.97 | 113.01 | 128.68 | 128.18 | 137.66 | 118.47 | 141.28 | - |
| 6-Nitro-1H-benzo[d][1][2]oxazine-2,4-dione[1] | 147.43 | 159.56 | 112.05 | 125.47 | 143.36 | 132.17 | 117.60 | 146.99 | - |
Experimental Protocols
A general procedure for the acquisition of NMR data for 1H-benzo[d][1][2]oxazine-2,4-dione derivatives is as follows:
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the solid compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition:
-
Record ¹H and ¹³C NMR spectra on a 600 MHz NMR spectrometer.
-
Reference the chemical shifts for ¹H spectra to the residual solvent peak of DMSO-d₆ at 2.50 ppm.
-
Reference the chemical shifts for ¹³C spectra to the solvent peak of DMSO-d₆ at 39.52 ppm.
-
Record ¹H NMR data with the following typical parameters: 32 scans, 2.65 s acquisition time, and a 1.0 s relaxation delay.
-
Record ¹³C NMR data with the following typical parameters: 1024 scans, 0.9 s acquisition time, and a 2.0 s relaxation delay.
Visualization of Experimental Workflow
The following diagram illustrates a standard workflow for the synthesis and NMR analysis of substituted 1H-benzo[d][1][2]oxazine-2,4-diones.
References
A Comparative Guide to the ¹³C NMR Spectral Analysis of 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione and Related Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the ¹³C NMR spectrum of 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione. Due to the limited availability of direct experimental data for this specific compound, this guide leverages spectral data from structurally similar analogues to predict and contextualize its ¹³C NMR chemical shifts. This approach offers valuable insights for researchers in the fields of medicinal chemistry and organic synthesis for the structural elucidation of novel benzoxazine derivatives.
¹³C NMR Chemical Shift Data Comparison
The following table summarizes the experimental ¹³C NMR chemical shift data for several substituted 1H-benzo[d]oxazine-2,4-diones, which serve as a basis for comparison with the predicted shifts for 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione. The predictions are derived from the experimental data of 6-Methyl-1H-benzo[d][1]oxazine-2,4-dione and the known substituent effects of bromine on a benzene ring. All experimental data is sourced from a study published in RSC Advances.[1]
| Carbon Atom | 6-Methyl-1H-benzo[d]oxazine-2,4-dione (Experimental)[1] | 6-Chloro-1H-benzo[d]oxazine-2,4-dione (Experimental)[1] | 7-Nitro-1H-benzo[d]oxazine-2,4-dione (Experimental)[1] | 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione (Predicted) |
| C2 | 160.83 | 159.97 | 159.71 | ~160.8 |
| C4 | 148.04 | 147.78 | 147.56 | ~148.0 |
| C4a | 110.93 | 113.01 | 111.15 | ~111.0 |
| C5 | 116.20 | 118.47 | 116.40 | ~116.5 |
| C6 | 133.86 | 128.68 | - | ~134.0 |
| C7 | 138.86 | 137.66 | 152.88 | ~141.0 |
| C8 | 129.24 | 128.18 | 118.24 | ~115.0 (C-Br) |
| C8a | 140.16 | 141.28 | 143.02 | ~138.0 |
| CH₃ | 20.98 | - | - | ~21.0 |
Note: The numbering of the carbon atoms is based on the IUPAC nomenclature for the benzoxazine ring system.
Experimental Protocols
The experimental data cited in this guide were obtained using the following methodology, as detailed in the referenced literature.[1]
¹³C NMR Spectroscopy:
-
Instrument: A Bruker Avance 600 MHz spectrometer was used, operating at 151 MHz for ¹³C nuclei.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) was used as the solvent for all samples.
-
Concentration: Samples were prepared at a standard concentration suitable for ¹³C NMR spectroscopy.
-
Data Acquisition: Standard pulse programs were used for the acquisition of ¹³C NMR spectra. Chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent peak of DMSO-d₆ (δ = 39.52 ppm).
Structural and Pathway Visualizations
The following diagrams illustrate the chemical structure of 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione with atom numbering for ¹³C NMR assignment and the logical workflow for predicting its chemical shifts based on an analogous compound.
Caption: Structure of 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione with IUPAC numbering.
Caption: Workflow for predicting ¹³C NMR chemical shifts.
Comparative Analysis
The introduction of a bromine atom at the C8 position of the 6-methyl-1H-benzo[d]oxazine-2,4-dione scaffold is expected to induce significant changes in the electron density of the aromatic ring, which are directly reflected in the ¹³C NMR chemical shifts.
-
Directly Bonded Carbon (C8): The most pronounced effect is the upfield shift of the C8 signal. The strong shielding effect of the bromine atom is predicted to shift this carbon to approximately 115.0 ppm.
-
Ortho Carbons (C7 and C8a): The carbons ortho to the bromine substitution (C7 and C8a) are expected to experience a moderate downfield shift due to the inductive effects of the halogen.
-
Para Carbon (C5): The carbon para to the bromine (C5) is anticipated to have a slight downfield shift.
-
Methyl and Carbonyl Carbons: The chemical shifts of the methyl (CH₃) group and the carbonyl carbons (C2 and C4) are expected to be minimally affected by the bromine substitution, as they are more distant from the site of modification.
This comparative approach, combining experimental data from close analogues with established principles of NMR spectroscopy, provides a robust framework for the characterization of 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione and other related heterocyclic compounds.
References
Mass Spectrum Analysis: A Comparative Guide to 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione and its Non-Brominated Analogue
For researchers, scientists, and professionals in drug development, understanding the structural characteristics of novel compounds is paramount. Mass spectrometry stands as a cornerstone technique for elucidating molecular weight and fragmentation patterns, offering deep insights into chemical structures. This guide provides a comparative analysis of the mass spectrum of 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione and its non-brominated counterpart, 6-Methyl-1H-benzo[d]oxazine-2,4-dione, supported by a detailed experimental protocol and a proposed fragmentation pathway.
Physicochemical and Mass Spectrometric Comparison
A fundamental comparison between the target compound, 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione, and its structural analogue, 6-Methyl-1H-benzo[d]oxazine-2,4-dione, highlights the impact of bromine substitution on the molecular weight. The presence of bromine is expected to significantly influence the fragmentation pattern observed in mass spectrometry due to the isotopic distribution of bromine atoms (79Br and 81Br) and the relative weakness of the C-Br bond.
| Property | 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione | 6-Methyl-1H-benzo[d]oxazine-2,4-dione |
| Molecular Formula | C₉H₆BrNO₃ | C₉H₇NO₃[1] |
| Molecular Weight | 256.05 g/mol | 177.16 g/mol [1] |
| Observed [M+H]⁺ (ESI-MS) | Predicted: ~255.96 / 257.96 | 178.10[2] |
Proposed Fragmentation Pathway of 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione
The fragmentation of 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione under mass spectrometric analysis is anticipated to proceed through several key steps, initiated by the loss of stable neutral molecules and radicals. The following diagram illustrates a plausible fragmentation pathway.
Caption: Proposed mass fragmentation pathway for 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione.
Experimental Protocol for Mass Spectrometry Analysis
This protocol provides a general framework for obtaining the mass spectrum of 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione and similar small organic molecules using Electrospray Ionization Mass Spectrometry (ESI-MS).
1. Sample Preparation:
-
Accurately weigh approximately 1 mg of the compound.
-
Dissolve the sample in 1 mL of a suitable solvent (e.g., methanol, acetonitrile, or a mixture thereof) to create a 1 mg/mL stock solution.
-
Further dilute the stock solution with the mobile phase to a final concentration of 1-10 µg/mL.
-
For positive ion mode, it may be beneficial to add a small amount of formic acid (0.1% v/v) to the final solution to promote protonation.
2. Instrumentation and Parameters:
-
Mass Spectrometer: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is recommended for accurate mass measurements.
-
Ionization Source: Electrospray Ionization (ESI)
-
Polarity: Positive and/or Negative ion mode
-
Capillary Voltage: 3.0 - 4.5 kV
-
Cone Voltage: 20 - 40 V (can be varied to induce fragmentation)
-
Source Temperature: 100 - 150 °C
-
Desolvation Temperature: 250 - 400 °C
-
Desolvation Gas Flow: 600 - 800 L/hr (Nitrogen)
-
Mass Range: m/z 50 - 500
3. Data Acquisition and Analysis:
-
Infuse the sample solution into the mass spectrometer at a flow rate of 5-10 µL/min.
-
Acquire the full scan mass spectrum.
-
To obtain fragmentation data, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion (or a prominent adduct ion) as the precursor ion and applying collision-induced dissociation (CID).
-
Analyze the resulting spectrum to identify the molecular ion and characteristic fragment ions. The accurate mass measurements from a high-resolution instrument can be used to determine the elemental composition of the ions.
This guide serves as a foundational resource for the mass spectrometric analysis of 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione. While experimental data for this specific compound is not widely available, the provided comparison and proposed fragmentation pathway offer a robust starting point for researchers. The detailed experimental protocol enables the acquisition of high-quality mass spectra, which are crucial for the structural elucidation and characterization of this and other novel chemical entities.
References
Comparative Analysis of Analytical Techniques for 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the characterization and purity assessment of 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione. High-Performance Liquid Chromatography (HPLC) is presented as a primary quantitative technique and is compared with alternative spectroscopic methods essential for structural elucidation and identification.
High-Performance Liquid Chromatography (HPLC) Analysis
Reversed-phase HPLC (RP-HPLC) is a robust and widely used technique for the separation, quantification, and purity determination of organic compounds. For 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione, a stability-indicating HPLC method can be developed to separate the main compound from potential impurities and degradation products.
Experimental Protocol: Proposed HPLC Method
A hypothetical stability-indicating RP-HPLC method for the analysis of 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione is detailed below. This method is based on common practices for the analysis of aromatic and heterocyclic compounds.[1][2][3]
Table 1: Proposed HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes, then hold at 95% B for 5 minutes, followed by a return to 5% B and equilibration for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | Diode Array Detector (DAD) monitoring at 210 nm and 280 nm. Benzoxazine derivatives are known to absorb UV radiation.[4][5] |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve a accurately weighed amount of the compound in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL. |
Comparison with Alternative Analytical Techniques
While HPLC is excellent for quantitative analysis and purity determination, other spectroscopic methods are indispensable for the comprehensive characterization of 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione. The following table compares the proposed HPLC method with Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy.
Table 2: Comparison of Analytical Techniques
| Technique | Principle | Information Provided | Sample Requirements | Throughput |
| HPLC-UV | Differential partitioning of analytes between a stationary and mobile phase. | Quantitative purity, detection of impurities and degradation products. | Solution (typically 0.1-1 mg/mL) | High |
| NMR Spectroscopy | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field. | Detailed molecular structure, identification of functional groups, and stereochemistry. | Solution (typically 1-10 mg in deuterated solvent) | Low to Medium |
| Mass Spectrometry | Ionization of molecules and separation of ions based on their mass-to-charge ratio. | Molecular weight, elemental composition, and structural information from fragmentation patterns. | Solid or solution (µg to ng quantities) | High |
| FTIR Spectroscopy | Absorption of infrared radiation by molecular vibrations. | Identification of functional groups present in the molecule. | Solid or solution (mg quantities) | High |
Experimental Protocols for Alternative Techniques
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Experiments: Acquire 1H NMR, 13C NMR, and potentially 2D NMR (e.g., COSY, HSQC) spectra for full structural elucidation.
2. Mass Spectrometry (MS):
-
Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).
-
Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Analysis: Infuse the sample solution into the mass spectrometer to determine the molecular weight from the parent ion peak. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
3. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Instrumentation: An FTIR spectrometer.
-
Analysis: Acquire the infrared spectrum over the range of 4000-400 cm-1 to identify characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., C=O, N-H, C-Br, aromatic C-H).
Visualizing the Workflow and Method Selection
To better understand the analytical process, the following diagrams illustrate the experimental workflow for HPLC analysis and a logical approach to selecting the appropriate analytical technique.
References
Characterization of 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione derivatives
A Comparative Guide to the Characterization of 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione Derivatives
This guide provides a comparative overview of the synthesis, characterization, and potential biological activities of derivatives of 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione. The information is targeted towards researchers, scientists, and drug development professionals. While specific experimental data on a wide range of derivatives of this particular scaffold is limited in publicly available literature, this guide combines established synthetic methodologies for the parent scaffold with known structure-activity relationships of related benzoxazine derivatives to present a predictive comparison.
Introduction
8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione is a heterocyclic compound that serves as a valuable starting material in medicinal chemistry and organic synthesis.[1][2] Its structure, featuring a bromine atom and a methyl group on the benzene ring, offers opportunities for further functionalization to generate a library of derivatives with diverse physicochemical properties and biological activities. The benzoxazine-2,4-dione core is a known pharmacophore found in compounds with a range of biological effects, including antimicrobial and anticancer activities.[3] This guide explores the synthesis of hypothetical N-substituted derivatives and compares their potential biological performance based on analogies with similar compounds.
Synthesis of Derivatives
A versatile and efficient method for the synthesis of 1H-benzo[d][3][4]oxazine-2,4-diones involves a two-step process starting from the corresponding 2-aminobenzoic acids.[3] This methodology can be adapted for the synthesis of 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione and its N-substituted derivatives. The general synthetic workflow is depicted below.
Caption: General synthetic workflow for N-substituted derivatives.
Characterization Data
The following table summarizes the hypothetical characterization data for a series of N-substituted derivatives of 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione. The predicted data is based on the known spectral data of the parent compound and related structures.[3]
| Compound ID | R-Group | Molecular Formula | Molecular Weight ( g/mol ) | Predicted ¹H NMR (δ ppm, DMSO-d₆) Key Signals |
| 1 | H | C₉H₆BrNO₃ | 256.05 | 11.8 (s, 1H, NH), 7.9 (s, 1H, Ar-H), 7.6 (s, 1H, Ar-H), 2.4 (s, 3H, CH₃) |
| 2 | CH₃ | C₁₀H₈BrNO₃ | 270.08 | 7.9 (s, 1H, Ar-H), 7.6 (s, 1H, Ar-H), 3.4 (s, 3H, N-CH₃), 2.4 (s, 3H, Ar-CH₃) |
| 3 | CH₂CH₃ | C₁₁H₁₀BrNO₃ | 284.10 | 7.9 (s, 1H, Ar-H), 7.6 (s, 1H, Ar-H), 3.9 (q, 2H, N-CH₂), 2.4 (s, 3H, Ar-CH₃), 1.2 (t, 3H, CH₃) |
| 4 | Benzyl | C₁₆H₁₂BrNO₃ | 346.18 | 7.9 (s, 1H, Ar-H), 7.6 (s, 1H, Ar-H), 7.2-7.4 (m, 5H, Ar-H), 5.2 (s, 2H, N-CH₂), 2.4 (s, 3H, Ar-CH₃) |
Comparative Biological Activity
The biological activity of benzoxazine derivatives is often influenced by the nature of the substituents. For instance, in related series, the introduction of lipophilic groups can enhance antimicrobial or anticancer activity. The following table provides a hypothetical comparison of the biological activity of the synthesized derivatives against a bacterial strain (e.g., Staphylococcus aureus) and a cancer cell line (e.g., HeLa). The data is presented as Minimum Inhibitory Concentration (MIC) for antibacterial activity and half-maximal inhibitory concentration (IC₅₀) for anticancer activity.
| Compound ID | R-Group | Antibacterial Activity MIC (µg/mL) vs. S. aureus | Anticancer Activity IC₅₀ (µM) vs. HeLa |
| 1 | H | >128 | >100 |
| 2 | CH₃ | 64 | 75 |
| 3 | CH₂CH₃ | 32 | 50 |
| 4 | Benzyl | 16 | 25 |
Hypothetical Signaling Pathway
While the precise mechanism of action for these specific derivatives is not yet elucidated, many small molecule inhibitors are known to target key signaling pathways involved in cell proliferation and survival, such as the MAPK/ERK pathway. A potential, hypothetical mechanism of action is illustrated below.
Caption: Hypothetical inhibition of the MAPK/ERK pathway.
Experimental Protocols
General Synthesis of N-Substituted Derivatives (Compound 2-4)
To a solution of 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione (1.0 mmol) in anhydrous dimethylformamide (10 mL) is added potassium carbonate (1.5 mmol). The mixture is stirred at room temperature for 30 minutes. The appropriate alkyl or benzyl halide (e.g., methyl iodide, ethyl bromide, or benzyl bromide) (1.2 mmol) is then added, and the reaction mixture is stirred at 60 °C for 4-6 hours. After completion of the reaction (monitored by TLC), the mixture is poured into ice-cold water. The resulting precipitate is filtered, washed with water, and purified by recrystallization from ethanol to afford the desired N-substituted derivative.
Antibacterial Susceptibility Testing
The minimum inhibitory concentration (MIC) is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. The compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. Serial twofold dilutions of the compounds are prepared in Mueller-Hinton broth in 96-well microtiter plates. A standardized bacterial suspension of Staphylococcus aureus is added to each well. The plates are incubated at 37 °C for 24 hours. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
In Vitro Anticancer Activity Assay
The cytotoxicity of the compounds against the HeLa cancer cell line is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the compounds for 48 hours. Subsequently, MTT solution is added to each well, and the plates are incubated for another 4 hours. The resulting formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm using a microplate reader. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curves.
Conclusion
This guide outlines a systematic approach to the synthesis and characterization of novel derivatives of 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione. Based on the established literature for related compounds, N-alkylation or N-benzylation of the parent scaffold is predicted to enhance biological activity. The provided experimental protocols offer a foundation for the practical synthesis and evaluation of these compounds. Further empirical studies are necessary to validate these predictions and to fully elucidate the structure-activity relationships and mechanisms of action for this class of compounds.
References
A Comparative Guide to the Reactivity of 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione and Isatoic Anhydride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione and its parent compound, isatoic anhydride. The inclusion of electron-withdrawing (bromo) and electron-donating (methyl) groups on the aromatic ring of 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione is expected to significantly influence its reactivity profile. This document outlines the theoretical basis for these differences, presents hypothetical comparative data, and provides a detailed experimental protocol for a direct comparative analysis.
General Reactivity of Isatoic Anhydrides
Isatoic anhydrides are versatile heterocyclic compounds widely used in organic synthesis. Their reactivity is primarily characterized by the susceptibility of the anhydride carbonyl groups to nucleophilic attack. This leads to a ring-opening reaction, which can proceed via two main pathways, typically resulting in the formation of 2-aminobenzoyl derivatives or cyclized products. Common nucleophiles that react with isatoic anhydrides include amines, alcohols, and thiols.[1][2]
The general mechanism for the reaction of isatoic anhydride with a primary amine is depicted below. The initial nucleophilic attack occurs at the more electrophilic C4 carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent ring-opening and decarboxylation yield the corresponding 2-aminobenzamide.
Caption: General reaction mechanism of isatoic anhydride with a primary amine.
Comparative Reactivity Analysis
Electronic Effects
The reactivity of the benzoxazine-dione ring is influenced by the electron density of the aromatic system. Substituents that withdraw electron density increase the electrophilicity of the carbonyl carbons, making them more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease electrophilicity.
-
8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione: This molecule possesses both an electron-withdrawing bromo group at the 8-position and an electron-donating methyl group at the 6-position.
Given the stronger electron-withdrawing nature of the bromo group compared to the electron-donating effect of the methyl group, it is anticipated that 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione will be more reactive than isatoic anhydride .
Steric Effects
The substituents on the aromatic ring can also exert steric hindrance, potentially impeding the approach of a nucleophile to the reactive carbonyl centers.
-
8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione: The bromo group at the 8-position is in proximity to the N1-H and C4=O, while the methyl group at the 6-position is adjacent to the C5 aromatic proton. The steric bulk of the bromo group, in particular, might slightly hinder the approach of bulky nucleophiles to the C4 carbonyl.[6]
However, for small to moderately sized nucleophiles, the electronic activating effect of the bromo group is likely to be the dominant factor influencing reactivity.
Hypothetical Comparative Experimental Data
To illustrate the expected differences in reactivity, the following table presents hypothetical data for the aminolysis of both compounds with aniline under identical reaction conditions. This data is for illustrative purposes and should be confirmed by experimentation.
| Compound | Reaction Time (hours) | Yield of 2-Amino-N-phenylbenzamide (%) |
| Isatoic Anhydride | 6 | 85 |
| 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione | 4 | 92 |
Experimental Protocol for Comparative Reactivity Study
This protocol outlines a method for the direct comparison of the reactivity of isatoic anhydride and 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione via aminolysis with aniline.
Materials:
-
Isatoic Anhydride
-
8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione
-
Aniline
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment (round-bottom flasks, condensers, magnetic stirrers, etc.)
-
Thin-layer chromatography (TLC) plates and developing chambers
-
High-performance liquid chromatography (HPLC) or Gas chromatography-mass spectrometry (GC-MS) for quantitative analysis
Procedure:
-
Reaction Setup: In two separate, identical round-bottom flasks equipped with magnetic stir bars and reflux condensers, dissolve isatoic anhydride (1.0 eq) and 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione (1.0 eq) in anhydrous DMF.
-
Addition of Nucleophile: To each flask, add aniline (1.1 eq) dropwise at room temperature.
-
Reaction Monitoring: Heat the reactions to 80 °C and monitor their progress by TLC at regular intervals (e.g., every 30 minutes).
-
Work-up: Once the starting material is consumed (as determined by TLC), cool the reaction mixtures to room temperature. Pour each mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers for each reaction, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude products by column chromatography on silica gel.
-
Analysis: Determine the yield of the purified products. Confirm the identity and purity of the products by spectroscopic methods (¹H NMR, ¹³C NMR, and MS). For a more quantitative comparison of reaction rates, aliquots can be taken from the reaction mixtures at different time points and analyzed by HPLC or GC-MS.
Caption: Workflow for the comparative reactivity study.
Conclusion
Based on the established principles of electronic effects in organic chemistry, 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione is predicted to be more reactive towards nucleophiles than isatoic anhydride. The electron-withdrawing bromo group is expected to enhance the electrophilicity of the carbonyl carbons, thereby accelerating the rate of nucleophilic attack. While steric hindrance from the bromo substituent may play a minor role, the electronic activation is likely the dominant factor. The provided experimental protocol offers a framework for the quantitative validation of this hypothesis, which would be of significant value to researchers utilizing these important synthetic building blocks.
References
Comparative Analysis of the Biological Activity of 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activity of analogs of 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione, with a focus on their potential as anticancer agents. Due to the limited publicly available data on the specific biological activity of 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione, this guide leverages experimental data from structurally similar brominated quinoline and quinazolinone derivatives to offer insights into their potential cytotoxic effects.
Introduction to Benzoxazinones in Drug Discovery
Benzoxazinone derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. These activities include anti-inflammatory, antimicrobial, and notably, anticancer properties. The rigid bicyclic structure of the benzoxazinone core serves as a versatile scaffold for the development of novel therapeutic agents. The introduction of various substituents, such as halogens and alkyl groups, can significantly modulate their biological activity, making the exploration of their structure-activity relationships (SAR) a key area of research.
Comparative Cytotoxicity Data
Table 1: In Vitro Cytotoxicity of Brominated Quinoline and Quinazolinone Derivatives [1]
| Compound | Cell Line | Cell Type | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| 6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivative | MCF-7 | Breast Adenocarcinoma | 15.85 ± 3.32 | Erlotinib | 9.9 ± 0.14 |
| SW480 | Colorectal Adenocarcinoma | 17.85 ± 0.92 | Doxorubicin | Not Specified | |
| MRC-5 | Normal Lung Fibroblast | 84.20 ± 1.72 | - | - | |
| 5,7-Dibromo-8-hydroxyquinoline | C6 | Rat Brain Tumor | 6.7 - 25.6 (range) | Not Specified | Not Specified |
| HeLa | Cervical Carcinoma | 6.7 - 25.6 (range) | Not Specified | Not Specified | |
| HT29 | Colorectal Adenocarcinoma | 6.7 - 25.6 (range) | Not Specified | Not Specified | |
| 6,8-Dibromo-5-nitroquinoline | C6 | Rat Brain Tumor | 50.0 | 5-FU | Not Specified |
Disclaimer: The data presented in this table is for structurally similar compounds and should be interpreted with caution as the activity of 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione may vary.
Experimental Protocols
The following is a general protocol for the MTT assay, a colorimetric assay for assessing cell metabolic activity, which is widely used to measure cytotoxicity of potential medicinal agents.
MTT Assay Protocol [1]
-
Cell Seeding:
-
Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compound and a positive control (e.g., Doxorubicin, Cisplatin).
-
Incubate for a specified period (typically 24-72 hours).
-
-
MTT Addition:
-
After the incubation period, remove the treatment medium.
-
Add 28 µL of a 2 mg/mL MTT solution to each well.
-
Incubate the plates for 1.5 hours at 37°C to allow for the formation of formazan crystals.
-
-
Formazan Solubilization:
-
Remove the MTT solution.
-
Add 130 µL of a solubilization solution (e.g., Dimethyl Sulfoxide - DMSO) to each well to dissolve the formazan crystals.
-
Incubate at 37°C for 15 minutes with shaking on an orbital shaker.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 492 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the IC50 value by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Signaling Pathways and Experimental Workflows
While the specific signaling pathways affected by 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione are not yet elucidated, the general mechanism of action for many anticancer benzoxazinone derivatives involves the induction of apoptosis and cell cycle arrest. The following diagrams illustrate a hypothetical signaling pathway and a general experimental workflow for evaluating the biological activity of such compounds.
Caption: Hypothetical signaling pathway of a benzoxazinone analog.
Caption: General experimental workflow for analog evaluation.
References
In-depth Analysis of 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione Derivatives: A Review of Available Structure-Activity Relationship Studies
A comprehensive search for Structure-Activity Relationship (SAR) studies specifically focused on 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione derivatives has revealed a notable absence of dedicated research on this particular scaffold. Publicly available literature does not contain systematic studies detailing the synthesis and comparative biological evaluation of a series of these specific derivatives. Consequently, a direct comparison guide based on experimental data for this compound family cannot be constructed at this time.
While the specific target compound and its derivatives lack detailed SAR studies, the broader class of 1H-benzo[d]oxazine-2,4-diones has been identified as a versatile scaffold with a range of biological activities. These activities include potential as hepatitis C virus (HCV) inhibitors, butyrylcholinesterase (BChE) inhibitors, and antimycobacterial agents. This guide will, therefore, focus on the general SAR principles of the 1H-benzo[d]oxazine-2,4-dione core, drawing from available literature on related compounds to infer the potential impact of the 8-bromo and 6-methyl substitutions.
General Synthesis and Biological Evaluation Workflow
The development of novel bioactive compounds based on the 1H-benzo[d]oxazine-2,4-dione scaffold typically follows a structured workflow. This involves the chemical synthesis of a library of derivatives with varied substitutions, followed by in vitro screening to identify lead compounds, and subsequent optimization based on SAR data.
Caption: General workflow for the development of 1H-benzo[d]oxazine-2,4-dione derivatives.
Inferred Structure-Activity Relationships
Without specific data on 8-bromo-6-methyl derivatives, we can hypothesize the influence of these substituents based on general medicinal chemistry principles observed in related heterocyclic scaffolds.
The Benzoxazinedione Core: The 1H-benzo[d]oxazine-2,4-dione core itself presents key features for biological activity, including hydrogen bond donors and acceptors, and a rigid bicyclic structure that can orient substituents in defined vectors for interaction with biological targets.
The 6-Methyl Group:
-
Steric Influence: A methyl group at the 6-position can provide a steric handle that may either enhance binding by fitting into a specific hydrophobic pocket of a target protein or hinder binding if the pocket is too small.
-
Electronic Effect: As an electron-donating group, it can subtly influence the electronic properties of the aromatic ring, which may affect target interaction or the metabolic stability of the compound.
-
Lipophilicity: The addition of a methyl group increases the lipophilicity of the molecule, which can impact cell permeability and oral absorption.
The 8-Bromo Group:
-
Electronic Effect: The bromine atom is an electron-withdrawing group via induction but electron-donating through resonance. This can significantly alter the charge distribution of the aromatic ring and influence interactions with target residues.
-
Size and Lipophilicity: Bromine is a large, lipophilic atom. Its presence can enhance binding through van der Waals interactions in a corresponding hydrophobic pocket.
-
Halogen Bonding: The bromine atom can act as a halogen bond donor, forming a specific, directional interaction with an electron-rich atom (like oxygen or nitrogen) on a biological target. This has become an increasingly recognized interaction in rational drug design.
Hypothetical Signaling Pathway Inhibition
As 1H-benzo[d]oxazine-2,4-dione derivatives have been cited as inhibitors of various enzymes, a hypothetical pathway diagram can illustrate their potential mechanism of action. For instance, as a butyrylcholinesterase (BChE) inhibitor, they would modulate cholinergic neurotransmission.
Caption: Hypothetical inhibition of BChE by a benzoxazinedione derivative.
Experimental Protocols
While specific protocols for the target derivatives are unavailable, a general methodology for evaluating potential butyrylcholinesterase inhibitors based on Ellman's method is provided below as a representative example.
Butyrylcholinesterase Inhibition Assay (General Protocol)
-
Preparation of Reagents:
-
Phosphate buffer (0.1 M, pH 8.0).
-
Butyrylcholinesterase (BChE) solution from equine serum, prepared in phosphate buffer.
-
Test compound solutions (derivatives of 1H-benzo[d]oxazine-2,4-dione) dissolved in a suitable solvent (e.g., DMSO) and then diluted in phosphate buffer.
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) solution in phosphate buffer.
-
Butyrylthiocholine iodide (BTCI) solution in phosphate buffer.
-
-
Assay Procedure:
-
In a 96-well microplate, add phosphate buffer, DTNB solution, and the test compound solution.
-
Initiate the reaction by adding the BChE solution and incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Add the substrate (BTCI) to all wells to start the colorimetric reaction.
-
Measure the absorbance continuously for a set period (e.g., 5 minutes) at a wavelength of 412 nm using a microplate reader. The rate of change in absorbance is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound compared to a control well (containing solvent instead of the test compound).
-
Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Conclusion
The specific 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione scaffold remains an unexplored area in medicinal chemistry, with no published SAR studies to guide drug development efforts. However, the broader class of 1H-benzo[d]oxazine-2,4-diones shows promise as a source of bioactive molecules. The presence of a 6-methyl and an 8-bromo substituent offers intriguing possibilities for modulating potency, selectivity, and pharmacokinetic properties through steric, electronic, and lipophilic effects, including the potential for halogen bonding. Future research is required to synthesize and evaluate a focused library of these derivatives to establish concrete SAR and unlock their therapeutic potential.
A Comparative Guide to the Synthesis of 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two prominent synthetic routes to 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione, a valuable heterocyclic compound in medicinal chemistry and organic synthesis. The routes are compared based on reaction conditions, reagent toxicity, and overall yield, with detailed experimental protocols and data presented to aid in methodological selection.
Introduction
8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione, also known as a substituted isatoic anhydride, is a key intermediate in the synthesis of a variety of biologically active molecules. Its structure provides a versatile scaffold for the development of novel therapeutic agents. This guide outlines and compares two primary synthetic pathways to this compound: a two-step route commencing with 2-amino-3-bromo-5-methylbenzoic acid involving a protection-cyclization sequence, and a more direct, one-pot approach utilizing triphosgene.
Synthetic Route Comparison
Two principal synthetic strategies for the preparation of 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione are detailed below.
Route 1: Two-Step Synthesis via N-Protection and Thionyl Chloride Cyclization
This established method involves the initial protection of the amino group of 2-amino-3-bromo-5-methylbenzoic acid, followed by a cyclization step facilitated by thionyl chloride. The use of a protecting group, such as benzyloxycarbonyl (Cbz), prevents unwanted side reactions during the cyclization process.
Route 2: One-Pot Synthesis using Triphosgene
A more direct approach involves the reaction of 2-amino-3-bromo-5-methylbenzoic acid with a phosgene equivalent, such as triphosgene. Triphosgene serves as a safer, solid alternative to the highly toxic phosgene gas and facilitates the direct formation of the benzoxazinedione ring system in a single step.
The following diagram illustrates the logical relationship of these two synthetic pathways.
Caption: Synthetic approaches to 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione.
Data Presentation
| Parameter | Route 1: Two-Step Synthesis | Route 2: One-Pot Synthesis |
| Starting Material | 2-amino-3-bromo-5-methylbenzoic acid | 2-amino-3-bromo-5-methylbenzoic acid |
| Key Reagents | Benzyl chloroformate, Base, Thionyl chloride | Triphosgene, Base (optional) |
| Number of Steps | 2 | 1 |
| Reaction Temperature | Step 1: Room Temperature; Step 2: Room Temperature | 0 °C to Room Temperature |
| Reaction Time | Step 1: Several hours; Step 2: Overnight | Several hours |
| Overall Yield | ~60-70% (estimated based on analogous reactions) | High (specific yield not reported, but generally high for this transformation) |
| Safety Considerations | Thionyl chloride is corrosive and releases HCl gas. Benzyl chloroformate is a lachrymator. | Triphosgene is a safer alternative to phosgene gas but should be handled with care in a well-ventilated fume hood as it can release phosgene upon decomposition. |
Experimental Protocols
Route 1: Two-Step Synthesis via N-Protection and Thionyl Chloride Cyclization
This protocol is based on a general procedure for the synthesis of substituted 1H-benzo[d][1][2]oxazine-2,4-diones.
Step 1: Synthesis of N-Benzyloxycarbonyl-2-amino-3-bromo-5-methylbenzoic acid
-
Dissolve 2-amino-3-bromo-5-methylbenzoic acid in a suitable solvent mixture, such as aqueous sodium carbonate/bicarbonate buffer and acetone (1:4).
-
Cool the solution in an ice bath and add benzyl chloroformate (Cbz-Cl) dropwise while maintaining the pH of the reaction mixture.
-
Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Acidify the mixture with HCl to a pH of 2.0.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-protected intermediate. A yield of approximately 65% can be expected based on similar reactions.[2]
Step 2: Synthesis of 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione
-
To the crude N-Cbz-2-amino-3-bromo-5-methylbenzoic acid from the previous step, add a 10-molar excess of thionyl chloride (SOCl₂).
-
Stir the mixture at room temperature overnight.
-
Remove the excess thionyl chloride under reduced pressure.
-
The resulting solid is washed with a non-polar solvent, such as diethyl ether, and dried to afford the final product. A yield of over 95% for this cyclization step is anticipated.[2]
The following diagram illustrates the experimental workflow for Route 1.
Caption: Workflow for the Two-Step Synthesis.
Route 2: One-Pot Synthesis using Triphosgene
This protocol is based on general procedures for the synthesis of isatoic anhydrides from anthranilic acids using triphosgene.
-
Suspend 2-amino-3-bromo-5-methylbenzoic acid in an inert solvent such as anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0 °C in an ice bath.
-
In a separate flask, dissolve triphosgene (approximately 0.4 equivalents relative to the starting material) in the same anhydrous solvent.
-
Add the triphosgene solution dropwise to the stirred suspension of the aminobenzoic acid over a period of 1-2 hours.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC.
-
The precipitated product is collected by filtration, washed with the cold solvent, and dried under vacuum.
The following diagram illustrates the experimental workflow for Route 2.
References
Safety Operating Guide
Proper Disposal of 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione: A Guide for Laboratory Professionals
Proper Disposal of 8-Bromo-6-methyl-1H-benzo[d][1][2]oxazine-2,4-dione: A Guide for Laboratory Professionals
For immediate reference, treat 8-Bromo-6-methyl-1H-benzo[d][1][2]oxazine-2,4-dione as a halogenated organic compound and consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
This guide provides essential safety and logistical information for the proper disposal of 8-Bromo-6-methyl-1H-benzo[d][1][2]oxazine-2,4-dione, a compound utilized in organic synthesis and pharmaceutical development.[2][3] Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.
Immediate Safety Considerations
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound, including:
-
Chemical-resistant gloves (nitrile or neoprene)
-
Safety glasses or goggles
-
A lab coat
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[5][6]
Step-by-Step Disposal Protocol
The disposal of 8-Bromo-6-methyl-1H-benzo[d][1][2]oxazine-2,4-dione must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.[1][7]
-
Waste Identification and Segregation:
-
As a brominated organic compound, 8-Bromo-6-methyl-1H-benzo[d][1][2]oxazine-2,4-dione is classified as a halogenated organic waste .[8]
-
It is crucial to segregate halogenated waste from non-halogenated waste streams to facilitate proper treatment and disposal, which can also reduce disposal costs.[5][8]
-
Do not mix this compound with incompatible materials such as strong oxidizing agents, reducing agents, or strong bases.[9]
-
-
Containerization:
-
Use a designated, leak-proof, and chemically compatible container for collecting solid waste of this type.[1][10] The container should be clearly labeled.
-
If you are disposing of the original container, ensure it is empty. For containers that held toxic chemicals, it is recommended to triple-rinse them with a suitable solvent.[11] The rinsate must be collected and disposed of as hazardous waste.[11]
-
For solutions containing this compound, use a designated container for halogenated organic liquid waste.[12]
-
-
Labeling:
-
Storage:
-
Disposal Request:
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of 8-Bromo-6-methyl-1H-benzo[d][1][2]oxazine-2,4-dione.
Caption: Disposal workflow for 8-Bromo-6-methyl-1H-benzo[d][1][2]oxazine-2,4-dione.
Quantitative Data Summary
While specific quantitative disposal limits for this compound are not available, general guidelines for laboratory hazardous waste apply.
| Parameter | Guideline | Source |
| Maximum Accumulation Volume | Do not exceed 10 gallons of hazardous waste in your lab. | [1] |
| Container Fill Level | Request pickup when the container is ¾ full. | [5][10] |
| Aqueous Solutions (for drain disposal) | Not applicable. This compound should not be drain disposed. | [1] |
Disclaimer: This information is intended as a general guide. Always consult your institution's specific hazardous waste management plan and your EHS department for definitive procedures.
References
- 1. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 2. 8-Bromo-6-methyl-1H-benzo[d][1,3]oxazine-2,4-dione | 177970-27-3 | CHA97027 [biosynth.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 8-Bromo-6-methyl-1H-benzo d 1,3 oxazine-2,4-dione 177970-27-3 [sigmaaldrich.com]
- 5. campusoperations.temple.edu [campusoperations.temple.edu]
- 6. employees.delta.edu [employees.delta.edu]
- 7. vumc.org [vumc.org]
- 8. bucknell.edu [bucknell.edu]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 11. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 12. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Personal protective equipment for handling 8-Bromo-6-methyl-1H-benzo[d][1,3]oxazine-2,4-dione
Essential Safety and Operational Guide for 8-Bromo-6-methyl-1H-benzo[d][1][2]oxazine-2,4-dione
This guide provides immediate, essential safety and logistical information for handling 8-Bromo-6-methyl-1H-benzo[d][1][2]oxazine-2,4-dione. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling, storage, and disposal of this compound.
Hazard Identification and Safety Summary
8-Bromo-6-methyl-1H-benzo[d][1][2]oxazine-2,4-dione is a solid organic compound that requires careful handling due to its potential health hazards. The primary risks associated with this chemical are irritation and harm if ingested.
Hazard Classification:
| Hazard Class | GHS Code | Description |
| Acute Toxicity, Oral (Category 4) | H302 | Harmful if swallowed |
| Serious Eye Irritation (Category 2) | H319 | Causes serious eye irritation |
| Skin Irritation (Category 2) | H315 | Causes skin irritation |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | H335 | May cause respiratory irritation |
Safety and Precautionary Measures:
| GHS Pictogram | Signal Word |
| GHS07 (Exclamation Mark) | Warning |
A comprehensive list of precautionary statements is provided in the operational plan section.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to prevent exposure. The following PPE should be worn at all times when handling this compound.
| Equipment | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield.[2][3] | Protects eyes from splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | Prevents skin contact. |
| Body Protection | A lab coat or chemical-resistant apron.[3][4] | Protects against spills and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or a fume hood. A respirator may be necessary for large quantities or if dust is generated. | Minimizes inhalation of the compound. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the procedure for safely handling 8-Bromo-6-methyl-1H-benzo[d][1][2]oxazine-2,4-dione in a laboratory setting.
3.1. Preparation and Engineering Controls:
-
Ensure a chemical fume hood is operational and available.
-
Verify that an emergency eyewash station and safety shower are accessible.[3]
-
Designate a specific area within the fume hood for handling the compound.
-
Assemble all necessary equipment (spatulas, weighing paper, glassware, etc.) before handling the chemical.
3.2. Weighing and Transfer:
-
Perform all weighing and transfer operations within a chemical fume hood to contain any dust.
-
Use a micro-spatula to handle the solid compound.
-
If transferring to a reaction vessel, do so carefully to avoid generating dust.
-
Close the container tightly immediately after use.
3.3. Post-Handling:
-
Decontaminate all surfaces and equipment that may have come into contact with the compound.
-
Remove PPE in the correct order to avoid cross-contamination.
-
Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.
Storage and Segregation
Proper storage is crucial to maintain the stability of the compound and prevent accidents.
| Storage Condition | Requirement | Rationale |
| Location | Store in a cool, dry, and well-ventilated area.[1] | Prevents degradation and minimizes vapor accumulation. |
| Container | Keep in a tightly sealed, properly labeled container.[1] | Prevents release and contamination. |
| Incompatible Materials | Segregate from strong oxidizing agents, strong bases, and metals. | Avoids potentially vigorous or explosive reactions. |
Disposal Plan
All waste containing 8-Bromo-6-methyl-1H-benzo[d][1][2]oxazine-2,4-dione must be treated as hazardous waste.
5.1. Waste Segregation and Collection:
-
Solid Waste: Dispose of contaminated solid materials (e.g., gloves, weighing paper, paper towels) in a designated, labeled hazardous waste container for halogenated organic solids.[1]
-
Liquid Waste: Collect any solutions containing the compound in a labeled hazardous waste container for halogenated organic liquids.[1]
-
Do not mix with non-halogenated waste streams.[1]
5.2. Disposal Procedure:
-
All waste must be disposed of through a licensed hazardous waste disposal company.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Emergency Procedures
| Emergency Situation | Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing. Wash skin thoroughly with soap and water. Seek medical attention if irritation develops. |
| Inhalation | Move the affected person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE. For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department. |
Visual Workflow for Handling 8-Bromo-6-methyl-1H-benzo[d][1][2]oxazine-2,4-dione
Caption: A flowchart outlining the key steps for safely handling the specified chemical compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
